molecular formula C20H28O3 B164797 O-geranylconiferyl alcohol CAS No. 129350-09-0

O-geranylconiferyl alcohol

Número de catálogo: B164797
Número CAS: 129350-09-0
Peso molecular: 316.4 g/mol
Clave InChI: UJQXYSRVSXKEES-YIERNNEGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Geranylconiferyl alcohol (CAS 129350-09-0), also known as conifegrol, is a natural phenylpropanoid compound with the molecular formula C20H28O3 . It is identified as a derivative of coniferyl alcohol, a fundamental monolignol that serves as a key precursor in the biosynthesis of lignin and other plant polymers . This specific compound is characterized by a geranyl side chain attached to the phenolic ring, contributing to its lipophilic nature with an estimated logP (o/w) of 4.642 and low water solubility . Researchers value this compound as a specialized phytochemical for investigating biosynthetic pathways in plants. It has been isolated from the bark of species within the Zanthoxylum genus, such as Zanthoxylum nitidum and Fagara rhetza , which are used in traditional medicine . Its presence in these sources makes it a compound of interest in natural product chemistry and phytochemical research. While direct studies on this exact molecule are limited, research on its parent compound, coniferyl alcohol, and derived polymers reveals promising bioactive properties. Studies indicate that dehydrogenation polymers (DHP) of coniferyl alcohol exhibit significant antibacterial effects against intracellular pathogens, suggesting potential for this compound in antimicrobial and bioactivity research . This compound is provided as a high-purity reference standard (>95%) for use in analytical and bioassay applications. It is intended for research purposes only, including as a standard in chromatography, for studying plant metabolic pathways, and for preliminary investigation of its biological activities. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Handle in accordance with safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXYSRVSXKEES-YIERNNEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347685
Record name O-Geranylconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129350-09-0
Record name O-Geranylconiferyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129350090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Geranylconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129350-09-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of O-geranylconiferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-geranylconiferyl alcohol is a naturally occurring meroterpenoid, a class of hybrid natural products derived from both the terpenoid and phenylpropanoid biosynthetic pathways. These compounds exhibit a wide range of biological activities, making them of significant interest for pharmaceutical and biotechnological applications. The structure of this compound consists of a coniferyl alcohol moiety derived from the phenylpropanoid pathway, which is O-linked to a geranyl group, a C10 monoterpene unit originating from the terpenoid pathway. This guide provides a detailed overview of the core biosynthetic pathway of this compound, quantitative data from related enzymatic reactions, detailed experimental protocols for pathway elucidation, and visual diagrams of the key processes.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that converges two major metabolic pathways: the phenylpropanoid pathway, which produces coniferyl alcohol, and the terpenoid biosynthesis pathway (either the Mevalonate (MVA) or Methylerythritol Phosphate (MEP) pathway), which generates the geranyl pyrophosphate (GPP) donor molecule. The final step involves the enzymatic transfer of the geranyl moiety to coniferyl alcohol.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

Coniferyl alcohol, a primary monolignol, is synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. This well-established pathway is central to the formation of lignin (B12514952) and various other phenolic compounds in plants.

  • Step 1: Deamination. L-phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

  • Step 2: Hydroxylation. Cinnamic acid is hydroxylated to form p-coumaric acid, a reaction catalyzed by Cinnamate 4-Hydroxylase (C4H) .

  • Step 3: Aromatic Ring Hydroxylation. p-Coumaric acid is further hydroxylated to caffeic acid by p-Coumarate 3-Hydroxylase (C3H) .

  • Step 4: O-Methylation. The 3-hydroxyl group of caffeic acid is methylated to produce ferulic acid, a reaction mediated by Caffeic Acid O-Methyltransferase (COMT) .

  • Step 5: CoA Ligation. Ferulic acid is activated by conversion to its thioester, feruloyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

  • Step 6: Reduction to Aldehyde. Feruloyl-CoA is reduced to coniferyl aldehyde by Cinnamoyl-CoA Reductase (CCR) .

  • Step 7: Reduction to Alcohol. Finally, coniferyl aldehyde is reduced to coniferyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

Phenylpropanoid_Pathway L_Phe L-Phenylalanine Cin_Acid Cinnamic Acid L_Phe->Cin_Acid PAL pCou_Acid p-Coumaric Acid Cin_Acid->pCou_Acid C4H Caf_Acid Caffeic Acid pCou_Acid->Caf_Acid C3H Fer_Acid Ferulic Acid Caf_Acid->Fer_Acid COMT Fer_CoA Feruloyl-CoA Fer_Acid->Fer_CoA 4CL Con_Ald Coniferyl Aldehyde Fer_CoA->Con_Ald CCR Con_Alc Coniferyl Alcohol Con_Ald->Con_Alc CAD

Figure 1: Biosynthesis of Coniferyl Alcohol
Terpenoid Pathway: Synthesis of Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate (GPP), the C10 prenyl donor, is synthesized from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be produced via two distinct pathways depending on the organism and cellular compartment: the MVA pathway (cytosol) and the MEP pathway (plastids).

  • MEP Pathway: Starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

  • MVA Pathway: Starts with acetyl-CoA.

  • Final Step: Geranyl Pyrophosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form GPP.

Terpenoid_Pathway cluster_mep MEP Pathway (Plastid) cluster_mva MVA Pathway (Cytosol) Pyruvate Pyruvate + G3P MEP ... Pyruvate->MEP IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP Multiple Steps GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP_MEP->GPP GPPS Acetyl_CoA Acetyl-CoA MVA ... Acetyl_CoA->MVA IPP_DMAPP_MVA IPP + DMAPP MVA->IPP_DMAPP_MVA Multiple Steps IPP_DMAPP_MVA->GPP GPPS

Figure 2: Biosynthesis of Geranyl Pyrophosphate
Final Step: O-Geranylation of Coniferyl Alcohol

The final and defining step in the biosynthesis of this compound is the transfer of the geranyl moiety from GPP to the hydroxyl group of coniferyl alcohol. This reaction is catalyzed by a putative aromatic O-prenyltransferase (O-PT) . While the specific enzyme for this reaction has not been definitively characterized, evidence points towards a member of the membrane-bound UbiA superfamily of prenyltransferases .[1][2] These enzymes are known to catalyze the prenylation of various aromatic acceptor molecules in plant specialized metabolism.[3] The reaction proceeds via a C-O bond formation, yielding this compound.

Meroterpenoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_terpenoid Terpenoid Pathway (MEP/MVA) Phe L-Phenylalanine Coniferyl_Alcohol Coniferyl Alcohol Phe->Coniferyl_Alcohol Multiple Enzymatic Steps OGCA This compound Coniferyl_Alcohol->OGCA Precursors G3P/Pyruvate or Acetyl-CoA GPP Geranyl Pyrophosphate (GPP) Precursors->GPP Multiple Enzymatic Steps GPP->OGCA Enzyme Aromatic O-Prenyltransferase (UbiA Superfamily) Enzyme->OGCA

Figure 3: Convergent Biosynthesis of this compound

Quantitative Data

As the specific O-prenyltransferase that synthesizes this compound has not yet been characterized, quantitative kinetic data for this precise reaction is unavailable in the literature. However, the kinetic parameters of a closely related, recently characterized plant aromatic O-prenyltransferase from grapefruit (Citrus paradisi), CpPT1, provide valuable insights into the potential catalytic efficiency of such enzymes.[1][2] CpPT1 is a member of the UbiA superfamily and catalyzes the O-geranylation of various coumarin (B35378) substrates.

Table 1: Kinetic Parameters of Grapefruit O-Prenyltransferase (CpPT1) with Coumarin Acceptors and GPP [1]

Prenyl Acceptor SubstrateApparent Km (µM)Apparent kcat (s-1)Apparent kcat/Km (s-1M-1)
Bergaptol4.6 ± 0.50.17 ± 0.0043.7 x 104
Xanthotoxol10.4 ± 1.20.11 ± 0.0031.1 x 104
5-Hydroxyumbelliferone16.5 ± 2.00.046 ± 0.0012.8 x 103
8-Demethylsiderin11.2 ± 1.10.016 ± 0.00031.4 x 103
Meranzin21.0 ± 3.40.013 ± 0.00056.2 x 102

Data are presented as mean ± SE (n=3). The concentration of the prenyl donor, GPP, was fixed at 100 µM.

Table 2: Kinetic Parameters of CpPT1 with Geranyl Pyrophosphate (GPP) as the Prenyl Donor [1]

Prenyl Acceptor Substrate (Fixed)Apparent Km (µM)Apparent kcat (s-1)Apparent kcat/Km (s-1M-1)
Bergaptol (100 µM)5.8 ± 0.90.16 ± 0.0042.8 x 104
Xanthotoxol (100 µM)6.1 ± 1.20.11 ± 0.0041.8 x 104

Data are presented as mean ± SE (n=3).

These data indicate that plant UbiA-type O-prenyltransferases can exhibit high affinity (low µM Km values) for their aromatic substrates and demonstrate catalytic efficiencies comparable to other enzymes in specialized metabolic pathways. It is plausible that a dedicated coniferyl alcohol O-geranyltransferase would possess similar kinetic properties.

Experimental Protocols

The following protocols are synthesized from methodologies used for the characterization of plant membrane-bound aromatic prenyltransferases.

Heterologous Expression and Microsome Preparation

This protocol describes the expression of a putative plant O-prenyltransferase in Saccharomyces cerevisiae and the subsequent isolation of microsomes containing the recombinant enzyme.

Experimental_Workflow_1 start Start: cDNA of Putative O-Prenyltransferase Gene clone Clone Gene into Yeast Expression Vector (e.g., pYES2) start->clone transform Transform S. cerevisiae (e.g., INVSc1 strain) clone->transform culture Grow Transformed Yeast in Selective Medium (e.g., SC-Ura) transform->culture induce Induce Protein Expression with Galactose culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Lyse Cells with Glass Beads in Lysis Buffer harvest->lyse centrifuge1 Low-Speed Centrifugation (10,000 x g) to Pellet Debris and Mitochondria lyse->centrifuge1 centrifuge2 High-Speed Ultracentrifugation (100,000 x g) of Supernatant centrifuge1->centrifuge2 resuspend Resuspend Microsomal Pellet in Storage Buffer centrifuge2->resuspend end End: Microsomal Fraction Ready for Assay resuspend->end

References

O-geranylconiferyl alcohol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-geranylconiferyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, a naturally occurring phenylpropanoid. The information is compiled from various scientific sources to support research and development efforts.

Chemical Structure and Identification

This compound, also known as conifegrol, is a derivative of coniferyl alcohol characterized by the presence of a geranyl group attached via an ether linkage.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name (E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol[1]
Molecular Formula C₂₀H₂₈O₃[1]
Molecular Weight 316.4 g/mol [1]
CAS Number 129350-09-0[1]
SMILES CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C[1]
InChI InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
Boiling Point 469.9 °C at 760 mmHg--INVALID-LINK--
Density 1.016 g/cm³--INVALID-LINK--
Flash Point 238 °C--INVALID-LINK--
Vapor Pressure 1.24E-09 mmHg at 25°C--INVALID-LINK--
Water Solubility Insoluble--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

LC-MS/MS data is available for this compound. The precursor ion is observed at m/z 339.1926 [M+Na]⁺. The fragmentation pattern provides characteristic ions for the structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a related coniferyl alcohol derivative shows a broad vibration at 3441 cm⁻¹ corresponding to the hydroxyl group, and stretching vibrations around 1600 cm⁻¹ and 1100 cm⁻¹ indicative of the benzene (B151609) ring and C-O stretching, respectively.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Experimental Protocols

Research on the biological activities of this compound is limited. One study has reported its isolation from the bark of Fagara rhetza and noted a moderate antimalarial activity in an in vitro test system.[4] However, detailed experimental protocols and quantitative data such as IC₅₀ values from this study are not available in the public domain.

The general class of phenylpropanoids and terpenoids, to which this compound belongs, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further research is needed to specifically elucidate the bioactivities of this compound.

Synthesis

A formal synthesis of this compound has been reported.[5] A convenient two-step stereoselective synthesis of (E)-methyl O-alkylferulates has been described starting from vanillin, which serves as a precursor for the synthesis of this compound.[5]

Logical Workflow for Synthesis:

G General Synthetic Workflow for this compound Vanillin Vanillin MethylFerulate (E)-Methyl Ferulate Vanillin->MethylFerulate Wittig or similar reaction MethylGeranylFerulate (E)-Methyl O-geranylferulate MethylFerulate->MethylGeranylFerulate Williamson Ether Synthesis GeranylBromide Geranyl Bromide GeranylBromide->MethylGeranylFerulate Reduction Reduction (e.g., with DIBAL-H) MethylGeranylFerulate->Reduction OGeranylconiferylAlcohol This compound Reduction->OGeranylconiferylAlcohol

Caption: A simplified diagram illustrating a potential synthetic route to this compound.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise molecular mechanisms of action for this compound. Given the lack of data, no signaling pathway diagrams can be generated at this time. Future research in this area would be highly valuable to understand its potential therapeutic effects.

Conclusion and Future Directions

This compound is a well-characterized natural product in terms of its chemical structure. However, there is a significant gap in the understanding of its biological activities and mechanism of action. The reported moderate antimalarial activity warrants further investigation, including the determination of its potency, selectivity, and mechanism of action against Plasmodium falciparum.

Future research should focus on:

  • Comprehensive screening for a wider range of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

  • Detailed elucidation of the mechanism(s) of action for any confirmed biological activities.

  • Identification of the molecular targets and signaling pathways modulated by this compound.

Such studies will be essential to unlock the full therapeutic potential of this natural compound for drug development professionals.

References

O-Geranylconiferyl Alcohol: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenolic compound that has garnered interest in the scientific community for its potential pharmacological applications.[1] As a derivative of coniferyl alcohol, a primary building block of lignin (B12514952) in plant cell walls, it features a geranyl group attached via an ether linkage.[1][2] This structural modification contributes to its distinct bioactive properties, including potential antioxidant and antimicrobial activities.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of this compound from plant sources.

Discovery and Occurrence in Plants

This compound has been isolated from a variety of plant species, primarily within the Rutaceae and Asteraceae families. Its discovery is documented in studies focusing on the phytochemical analysis of medicinal plants.

Key plant sources include:

  • Fagara rhetza (Rutaceae): The bark of this Indonesian medicinal plant is a known source of this compound.[3]

  • Zanthoxylum nitidum (Rutaceae): This herb is another reported source of the compound.[3]

  • Zanthoxylum scandens (Rutaceae): The bark of this plant has also been found to contain this compound.

  • Ligularia kanaitzensis (Asteraceae): This plant has been reported to contain this compound.[4]

  • Ligularia duciformis (Asteraceae): Another species in the Ligularia genus from which the compound has been isolated.[4]

While the presence of this compound has been confirmed in these species, quantitative data on its yield and concentration in different plant tissues is not extensively reported in the available literature.

Data Presentation

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₂₀H₂₈O₃[1][4]
Molecular Weight 316.4 g/mol [1][4]
CAS Number 129350-09-0[1][4]
IUPAC Name (E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol[4]
Boiling Point 469.9 °C[1]
SMILES CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C[4]
Spectral Data
TechniqueKey Data PointsReference
LC-MS Precursor m/z: 339.1926 [M+Na]⁺[4]
¹³C NMR Spectra available in public databases.[4]
IR Spectra Spectra available in public databases.[4]

Experimental Protocols

A detailed, standardized protocol for the extraction and isolation of this compound is not universally established and may vary depending on the plant matrix. However, a general workflow for the isolation of phenylpropanoids from plant material can be adapted.

General Protocol for Phenylpropanoid Isolation
  • Plant Material Preparation:

    • Air-dry the plant material (e.g., bark, roots, leaves) at room temperature.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), at room temperature for an extended period (e.g., 24-48 hours).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional):

    • The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification:

    • Column Chromatography:

      • Subject the crude extract or a specific fraction to column chromatography on silica (B1680970) gel.

      • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

      • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

    • High-Performance Liquid Chromatography (HPLC):

      • Further purify the fractions containing this compound using preparative reverse-phase HPLC.

      • A typical mobile phase would consist of a gradient of methanol and water or acetonitrile (B52724) and water.

      • Monitor the elution profile with a UV detector at a wavelength suitable for phenylpropanoids (e.g., 280 nm).

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

experimental_workflow plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Optional) crude_extract->fractionation column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

A generalized workflow for the isolation of this compound.

Biosynthesis

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce coniferyl alcohol. The final step in the formation of this compound is the attachment of a geranyl moiety from geranyl diphosphate (B83284) (GPP), a product of the terpenoid biosynthesis pathway. The specific enzyme catalyzing this O-geranylation step in plants has not yet been fully characterized.

biosynthesis_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_terpenoid Terpenoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p_Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD O_Geranylconiferyl_alcohol O-Geranylconiferyl Alcohol Coniferyl_alcohol->O_Geranylconiferyl_alcohol O-Geranyltransferase (Uncharacterized) GPP Geranyl Diphosphate (GPP) GPP->O_Geranylconiferyl_alcohol

Biosynthetic pathway leading to this compound.

Potential Signaling Pathways and Biological Activities

While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other bioactive phenylpropanoids and its reported antioxidant and antimicrobial properties suggest potential mechanisms of action.

Antioxidant Activity

As a phenolic compound, this compound is expected to possess antioxidant properties. This activity is likely mediated through the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress. The potential signaling pathway could involve the modulation of endogenous antioxidant systems, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.

Antimicrobial Activity

The antimicrobial effects of this compound may be attributed to its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways. The lipophilic geranyl group could enhance its ability to interact with and penetrate microbial cell membranes.

signaling_pathway cluster_antioxidant Potential Antioxidant Mechanism cluster_antimicrobial Potential Antimicrobial Mechanism OGC_A O-Geranylconiferyl Alcohol ROS Reactive Oxygen Species (ROS) OGC_A->ROS Scavenges Nrf2_activation Nrf2 Activation OGC_A->Nrf2_activation May activate Cellular_Protection Cellular Protection OGC_A->Cellular_Protection Promotes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cellular_Protection Reduced by Antioxidant_Enzymes Antioxidant Enzyme Expression Nrf2_activation->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes OGC_M O-Geranylconiferyl Alcohol Membrane_Disruption Membrane Disruption OGC_M->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition OGC_M->Enzyme_Inhibition Microbial_Cell_Death Microbial Cell Death Membrane_Disruption->Microbial_Cell_Death Enzyme_Inhibition->Microbial_Cell_Death

Hypothetical signaling pathways for this compound.

Conclusion

This compound is a promising natural product with potential applications in pharmacology and drug development. While its presence in several plant species is established, further research is needed to quantify its abundance, elucidate the specific enzymes involved in its biosynthesis, and fully characterize its mechanisms of action and signaling pathways. The development of standardized isolation protocols will be crucial for advancing the study of this and other related bioactive compounds.

References

An In-depth Technical Guide to O-geranylconiferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is a derivative of coniferyl alcohol, one of the primary monomers of lignin, and is characterized by the addition of a geranyl group. This modification imparts specific lipophilicity and biological properties to the molecule. This compound has garnered interest in the scientific community for its potential antioxidant, antimicrobial, and anti-inflammatory activities, making it a candidate for further investigation in drug development and as a bioactive compound. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological activities of this compound, supported by experimental protocols and pathway diagrams.

Molecular Profile

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C20H28O3[1][2]
Molecular Weight 316.4 g/mol [1][2]
IUPAC Name (E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol
CAS Number 129350-09-0
Appearance Not specified, likely a colorless or pale yellow solid/oil
Solubility Expected to be soluble in organic solvents like ethanol, methanol, DMSO

Synthesis of this compound

While this compound can be isolated from various plant sources, its chemical synthesis is crucial for obtaining larger quantities for research and development. The synthesis typically involves a two-step process: the synthesis of the precursor, coniferyl alcohol, followed by its geranylation.

Experimental Protocol: Synthesis of Coniferyl Alcohol from Ferulic Acid

A common method for synthesizing coniferyl alcohol is through the reduction of ferulic acid. The following protocol is a multi-step process that starts with the protection of the phenolic hydroxyl group of ferulic acid, followed by the reduction of the carboxylic acid to an alcohol, and finally deprotection.

Materials:

Procedure:

  • Acetylation of Ferulic Acid:

    • Dissolve ferulic acid in a mixture of acetic anhydride and pyridine.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, followed by water, and then dry over anhydrous sodium sulfate (B86663).

    • Evaporate the solvent to obtain 4-acetylferulic acid.

  • Formation of the Acid Chloride:

    • Suspend 4-acetylferulic acid in toluene and add thionyl chloride.

    • Heat the mixture to approximately 80°C and add a catalytic amount of pyridine.

    • Continue heating until a clear solution is formed.

    • Remove the toluene by co-evaporation to yield the 4-acetylferuloyl chloride as a solid.

  • Reduction to the Alcohol:

    • Dissolve the 4-acetylferuloyl chloride in dry ethyl acetate.

    • Add sodium borohydride portion-wise to the solution while stirring.

    • Monitor the reaction by TLC until completion.

    • Perform a standard aqueous work-up to isolate the 4-acetoxyconiferyl alcohol.

  • Deprotection to Coniferyl Alcohol:

    • Dissolve the 4-acetoxyconiferyl alcohol in ethanol.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature for a few hours.

    • Acidify the solution with dilute HCl.

    • Extract the coniferyl alcohol with ethyl acetate.

    • Wash the organic layer, dry it, and evaporate the solvent.

    • The resulting oil can be crystallized from a mixture of ethyl acetate and petroleum ether to yield pure coniferyl alcohol.[3]

Experimental Protocol: Geranylation of Coniferyl Alcohol

The final step in the synthesis of this compound is the etherification of the phenolic hydroxyl group of coniferyl alcohol with a geranyl group.

Materials:

  • Coniferyl alcohol

  • Geranyl bromide

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetone (B3395972) or Dimethylformamide (DMF) as a solvent

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • Dissolve coniferyl alcohol in acetone or DMF in a round-bottom flask.

    • Add an excess of potassium carbonate to the solution.

    • Stir the mixture at room temperature for a short period to activate the phenoxide.

  • Geranylation:

    • Add geranyl bromide dropwise to the reaction mixture.

    • Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • After the reaction is complete, filter off the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

Synthesis_Workflow cluster_step1 Synthesis of Coniferyl Alcohol cluster_step2 Geranylation Ferulic_Acid Ferulic Acid Acetylation Acetylation (Acetic Anhydride, Pyridine) Ferulic_Acid->Acetylation Acetylferulic_Acid 4-Acetylferulic Acid Acetylation->Acetylferulic_Acid Acid_Chloride_Formation Acid Chloride Formation (Thionyl Chloride, Toluene) Acetylferulic_Acid->Acid_Chloride_Formation Acetylferuloyl_Chloride 4-Acetylferuloyl Chloride Acid_Chloride_Formation->Acetylferuloyl_Chloride Reduction Reduction (Sodium Borohydride) Acetylferuloyl_Chloride->Reduction Acetoxyconiferyl_Alcohol 4-Acetoxyconiferyl Alcohol Reduction->Acetoxyconiferyl_Alcohol Deprotection Deprotection (NaOH, Ethanol) Acetoxyconiferyl_Alcohol->Deprotection Coniferyl_Alcohol Coniferyl Alcohol Deprotection->Coniferyl_Alcohol Coniferyl_Alcohol_2 Coniferyl Alcohol Geranylation Geranylation (K2CO3, Acetone) Coniferyl_Alcohol_2->Geranylation Geranyl_Bromide Geranyl Bromide Geranyl_Bromide->Geranylation O_Geranylconiferyl_Alcohol This compound Geranylation->O_Geranylconiferyl_Alcohol Antioxidant_Mechanism cluster_antioxidant Antioxidant Mechanism O-geranylconiferyl_alcohol This compound (with phenolic -OH group) Stabilized_Radical Stabilized O-geranylconiferyl alcohol radical O-geranylconiferyl_alcohol->Stabilized_Radical H• donation Free_Radical Free Radical (e.g., DPPH•) Neutralized_Radical Neutralized Radical (DPPH-H) Free_Radical->Neutralized_Radical H• acceptance NFkB_Pathway cluster_nfkb Hypothesized Anti-inflammatory Action via NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation Proinflammatory_Genes Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Proinflammatory_Genes->Cytokines Leads to O_Geranylconiferyl_Alcohol This compound O_Geranylconiferyl_Alcohol->IKK Inhibits (?) Antimicrobial_Workflow cluster_mic Antimicrobial Susceptibility Testing Workflow (MIC Determination) Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of This compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microplate Wells Serial_Dilution->Inoculate_Plate Incubate Incubate at Appropriate Temperature and Time Inoculate_Plate->Incubate Read_Results Visually Inspect or Read Absorbance Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

O-Geranylconiferyl Alcohol: A Technical Guide to Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current available scientific information on O-geranylconiferyl alcohol. It is intended for informational purposes for a scientific audience and does not constitute medical advice. Significant gaps in the research exist, and many of the therapeutic potentials discussed are based on the activities of structurally related compounds and require further experimental validation.

Executive Summary

This compound is a naturally occurring phenolic compound found in various medicinal plants. Structurally, it is a derivative of coniferyl alcohol, featuring a geranyl group modification. While research specifically investigating the therapeutic properties of this compound is limited, its constituent moieties, coniferyl alcohol and geraniol (B1671447), are well-documented to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the known properties of this compound, and by extension, explores its therapeutic potential based on the established pharmacology of its structural components. This document aims to serve as a foundational resource to stimulate and guide future research and drug development efforts centered on this promising natural product.

Introduction

This compound is a phenylpropanoid that has been isolated from several plant species, including Zanthoxylum nitidum and Fagara rhetza.[1] Its chemical structure combines the phenolic and alcohol functionalities of coniferyl alcohol with the lipophilic monoterpene geraniol. This unique combination suggests a potential for multifaceted biological activity. The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. The structural alerts within this compound—a phenol (B47542) ring known for antioxidant properties and a geranyl chain with demonstrated anti-inflammatory and anticancer activities—make it a compelling candidate for further investigation.

This guide will systematically present the available data on this compound, provide generalized experimental protocols for its study, and visualize hypothetical mechanisms of action and experimental workflows to support future research endeavors.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for its extraction, purification, and formulation in experimental settings.

PropertyValueSource
Molecular Formula C20H28O3[2][3][4]
Molecular Weight 316.43 g/mol [2][5]
CAS Number 129350-09-0[2][4][5]
IUPAC Name (2E)-3-(4-(((2E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-3-methoxyphenyl)prop-2-en-1-ol[2]
Boiling Point 469.9 °C at 760 mmHg[6]
Density 1.016 g/cm³[6]
Storage Temperature -20°C[4][5]
Natural Sources Zanthoxylum nitidum, Fagara rhetza, Ligularia kanaitzensis, Ligularia duciformis[1][2]

Therapeutic Potential (Hypothesized)

Due to the limited direct research on this compound, its therapeutic potential is largely inferred from the well-documented activities of coniferyl alcohol and geraniol.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[7][8] Coniferyl alcohol itself has demonstrated antioxidant activity.[9][10][11][12] The presence of the phenolic hydroxyl group in the this compound structure strongly suggests it possesses similar, if not enhanced, antioxidant capabilities. The geranyl moiety may increase its lipophilicity, potentially allowing for better interaction with cellular membranes and protection against lipid peroxidation.

Hypothetical_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) CellDamage Oxidative Stress & Cell Damage ROS->CellDamage Causes NeutralizedROS Neutralized Species ROS->NeutralizedROS GCA O-Geranylconiferyl Alcohol GCA->NeutralizedROS Donates H• PhenoxylRadical Stable Phenoxyl Radical GCA->PhenoxylRadical Forms

Anti-inflammatory Activity

Both coniferyl alcohol and geraniol have been reported to exhibit anti-inflammatory properties.[13][14][15] Coniferyl alcohol has been shown to reduce the expression of pro-inflammatory cytokines such as IL-17 and TNF-α.[16] Geraniol also demonstrates anti-inflammatory effects, contributing to its therapeutic potential.[13][14][15] It is plausible that this compound could modulate key inflammatory signaling pathways, such as NF-κB and JAK-STAT, to reduce the production of inflammatory mediators.

Hypothetical_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) Stimulus Stimulus Receptor Receptor Stimulus->Receptor GCA O-Geranylconiferyl Alcohol IKK IKK GCA->IKK Inhibits (Hypothesized) NFkB NFkB GCA->NFkB Inhibits (Hypothesized) Receptor->IKK Activates IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Cytokines Nucleus->Cytokines Induces transcription of

Anticancer Activity

The anticancer potential of this compound can be inferred from the activities of its precursors. Coniferyl alcohol is a precursor to lignans, some of which have anticancer properties, and has itself been shown to induce apoptosis in cholangiocarcinoma cells.[17][18][19] Geraniol has demonstrated antitumor effects in various cancer models, including breast, lung, colon, and prostate cancer.[13] The mechanisms are often multifactorial, involving the modulation of cell proliferation, apoptosis, and metastasis-related signaling pathways.[20][21][22][23][24]

Hypothetical_Anticancer_Mechanism GCA O-Geranylconiferyl Alcohol Proliferation Proliferation GCA->Proliferation Inhibits (Hypothesized) Apoptosis Apoptosis GCA->Apoptosis Induces (Hypothesized) Angiogenesis Angiogenesis GCA->Angiogenesis Inhibits (Hypothesized)

Antimicrobial Activity

Geraniol is known for its broad-spectrum antimicrobial activity against various bacteria and fungi, including antibiotic-resistant strains.[15][25][26][27][28][29] It can disrupt microbial cell membranes and inhibit biofilm formation.[25] Coniferyl alcohol has also been noted for its antifungal properties.[30] The combination of these two moieties in this compound suggests a strong potential for antimicrobial applications.

Experimental Protocols (Generalized)

Given the absence of specific published protocols for this compound, this section provides generalized methodologies for key assays relevant to its therapeutic evaluation.

Isolation and Purification Workflow

Isolation_Workflow Plant Plant Material (e.g., Zanthoxylum nitidum bark) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography (Silica Gel) CrudeExtract->Chromatography Fractions Fractions Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification PureCompound Pure O-Geranylconiferyl Alcohol Purification->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

DPPH Radical Scavenging Assay (Antioxidant)

This assay is a common method to evaluate the free radical scavenging activity of a compound.[31][32][33][34]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The solution should have a deep violet color.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to initiate the reaction. A blank containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Sample Preparation: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Future Research Directions

The therapeutic potential of this compound is currently underexplored. Future research should focus on:

  • Isolation and Characterization: Development of efficient methods for the isolation of this compound from its natural sources or through synthetic routes to obtain sufficient quantities for comprehensive biological testing.

  • In Vitro Bioassays: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities using a battery of standardized in vitro assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessment of its efficacy, pharmacokinetics, and safety in preclinical animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its therapeutic properties.

Conclusion

This compound represents a promising, yet largely uninvestigated, natural product with significant therapeutic potential. Based on the well-established biological activities of its structural components, coniferyl alcohol and geraniol, it is hypothesized that this compound may exert potent antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a foundational overview to encourage and support further scientific inquiry into this compound, which may ultimately lead to the development of novel therapeutic agents. The need for rigorous experimental validation of these hypothesized activities is paramount.

References

O-Geranylconiferyl Alcohol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

O-geranylconiferyl alcohol is a naturally occurring phenylpropanoid that has garnered interest within the scientific community for its potential therapeutic applications. This compound, isolated from various medicinal plants, has been traditionally used in ethnobotanical practices for its purported anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of this compound, including its biological activities, putative mechanisms of action, and detailed experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a phenolic compound characterized by a coniferyl alcohol moiety linked to a geranyl group.[1] It is found in a variety of plant species, notably within the Zanthoxylum and Ligularia genera, which have a history of use in traditional medicine for treating ailments such as inflammation, pain, and infections.[2][3][4] The presence of both a phenylpropanoid and a terpene component in its structure suggests a potential for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research into its therapeutic potential.

Traditional Medicine Applications

Several plant species containing this compound have been utilized in traditional medicine across various cultures. The genus Zanthoxylum (also known as Fagara) is widely used in traditional practices to treat conditions like inflammation, pain, and microbial infections.[2][5] For instance, decoctions of the stem or root of Fagara zanthoxyloides are traditionally used for intestinal issues and gonorrhea.[4] Similarly, species of the Ligularia genus are known in traditional medicine for their anti-inflammatory properties.[6][7] These ethnobotanical uses provide a valuable starting point for investigating the pharmacological properties of this compound.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, preliminary research and data on related compounds and plant extracts suggest potent biological activities. The following table summarizes the types of biological activities that have been investigated for compounds structurally related to this compound and extracts from plants in which it is found.

Plant/Compound ClassBiological ActivityAssay TypeKey Findings (Example)
Fagara zanthoxyloidesAnti-inflammatoryIn vitro & In vivoMethanol extract inhibited phospholipase A2 activity and hypotonicity-induced membrane stabilization.[8]
Zanthoxylum rhetsaAnti-inflammatoryLPS-induced macrophagesInhibition of inflammatory mediators like NO, TNF-α, and PGE2.[9]
PhenylpropanoidsAntioxidantDPPH radical scavengingMany phenylpropanoids exhibit significant radical scavenging activity.[10]
Terpenoids (e.g., Geraniol)Anti-inflammatory, AntioxidantVarious modelsGeraniol has shown anti-inflammatory and antioxidant effects in various studies.[11]
Perillyl AlcoholAnti-inflammatory, AntioxidantEthanol-induced liver injuryProtected against oxidative stress and inhibited NF-κB activation.[12]

Putative Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the known activities of its structural components (coniferyl alcohol and geraniol) and the general mechanisms of anti-inflammatory and antioxidant compounds, it is plausible that this compound interacts with key inflammatory and oxidative stress pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Alcohol consumption has been shown to impact NF-κB signaling.[13][14][15] It is hypothesized that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation OGCA O-Geranylconiferyl Alcohol OGCA->IKK Inhibition (Putative) DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes MAPK_Pathway cluster_stimulus Cellular Stress / Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation OGCA O-Geranylconiferyl Alcohol OGCA->MAPKK Inhibition (Putative) Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Isolation_Workflow A Plant Material (e.g., Zanthoxylum bark) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol/Ethanol) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) E->F G Fractionation (e.g., Ethyl Acetate Fraction) F->G H Column Chromatography (Silica Gel) G->H I Elution with Solvent Gradient H->I J Fraction Collection and TLC Analysis I->J K Purification of Target Fractions (e.g., Preparative HPLC) J->K L Pure this compound K->L M Structural Elucidation (NMR, MS) L->M

References

The Ecological Significance of O-Geranylconiferyl Alcohol in Plant Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-geranylconiferyl alcohol, a naturally occurring phenylpropanoid, is emerging as a molecule of significant interest in the fields of chemical ecology and drug discovery. As a derivative of coniferyl alcohol, a fundamental building block of lignin (B12514952), this compound is strategically positioned at the crossroads of primary and secondary metabolism. This technical guide provides an in-depth exploration of the ecological roles of this compound, detailing its biosynthesis, its functions in plant defense and allelopathy, and its potential as a signaling molecule. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to facilitate further research and application.

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical compounds to interact with their environment. Among these, phenylpropanoids represent a diverse class of secondary metabolites crucial for survival and adaptation[1]. This compound is one such compound, characterized by a coniferyl alcohol backbone modified with a geranyl moiety[2]. This modification, a C10 isoprenoid unit, is thought to significantly alter the biological activity of the parent molecule, enhancing its lipophilicity and potential for membrane interaction. While research on this compound is still in its nascent stages, its structural similarity to other biologically active phenylpropanoids and geranylated compounds suggests a multifaceted ecological role[1][2]. This guide aims to consolidate the available information and provide a comprehensive resource for researchers investigating this promising natural product.

Biosynthesis of this compound

The biosynthesis of this compound originates from the well-established phenylpropanoid pathway, which converts phenylalanine into a variety of essential compounds, including lignin monomers and flavonoids[3][4]. The pathway culminates in the formation of coniferyl alcohol, which then serves as the substrate for the subsequent geranylation reaction.

The proposed biosynthetic pathway is as follows:

  • Phenylpropanoid Pathway: Phenylalanine is converted to coniferyl alcohol through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD)[3][4].

  • Geranylation: The final step involves the attachment of a geranyl group from geranyl diphosphate (B83284) (GPP) to the hydroxyl group of coniferyl alcohol. This reaction is catalyzed by a putative geranyltransferase enzyme[5]. While the specific enzyme responsible for this reaction in the context of this compound has not yet been definitively identified, various prenyltransferases are known to modify phenolic compounds, thereby diversifying their biological activities[5].

Biosynthesis_of_O_Geranylconiferyl_Alcohol Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD O_Geranylconiferyl_Alcohol This compound Coniferyl_Alcohol->O_Geranylconiferyl_Alcohol Geranyltransferase (putative) GPP Geranyl Diphosphate (GPP) GPP->O_Geranylconiferyl_Alcohol Geranyltransferase (putative)

Figure 1: Proposed biosynthetic pathway of this compound.

Ecological Roles

The addition of the lipophilic geranyl moiety to the hydrophilic coniferyl alcohol backbone is anticipated to enhance the compound's interaction with cellular membranes, suggesting a primary role in plant defense and communication.

Plant Defense

Phenylpropanoids are well-documented for their roles in protecting plants against a wide array of biotic threats, including insect herbivores and microbial pathogens[1][6]. The potential antimicrobial and insecticidal properties of this compound are inferred from the activities of structurally related compounds.

  • Antimicrobial Activity: Geranylated compounds, including flavonoids and coumarins, have demonstrated significant antifungal and antibacterial activities[7][8]. The geranyl group is thought to enhance the disruption of microbial cell membranes. While direct studies on the antimicrobial spectrum of this compound are lacking, its structural features suggest potential efficacy against various plant pathogens.

  • Insecticidal and Anti-herbivore Activity: Phenylpropanoids can act as feeding deterrents, toxins, or disruptors of insect development[9][10]. The geranyl moiety, a monoterpenoid, is a component of many essential oils with known insecticidal properties[11]. It is plausible that this compound contributes to the chemical defense of plants by deterring insect feeding or exhibiting toxicity to herbivores.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors[12][13][14][15]. Phenolic compounds are frequently implicated as allelochemicals[6][16]. While the direct allelopathic potential of this compound has not been reported, related phenylpropanoids have been shown to exert phytotoxic effects[17]. The release of this compound from decomposing plant material or root exudates could potentially influence the composition of the surrounding plant community.

Signaling Molecule

Recent research has highlighted the role of phenylpropanoid derivatives as signaling molecules in plant defense pathways[18][19][20]. The application of certain phenolic compounds can "prime" the plant's defense system, leading to a more rapid and robust response to subsequent pathogen or herbivore attacks[20]. It is hypothesized that this compound, or its metabolic derivatives, could act as an endogenous signal that modulates the expression of defense-related genes.

Ecological_Roles OGC O-Geranylconiferyl Alcohol Plant_Defense Plant Defense OGC->Plant_Defense Allelopathy Allelopathy OGC->Allelopathy Signaling Signaling OGC->Signaling Antimicrobial Antimicrobial Activity (Fungi, Bacteria) Plant_Defense->Antimicrobial Insecticidal Insecticidal/Anti-herbivore Activity Plant_Defense->Insecticidal Phytotoxicity Phytotoxicity (Inhibition of germination and growth) Allelopathy->Phytotoxicity Defense_Priming Defense Priming Signaling->Defense_Priming

Figure 2: Postulated ecological roles of this compound.

Quantitative Data

Specific quantitative data for this compound remains limited in the scientific literature. The following table summarizes general quantitative information for related phenylpropanoids to provide a comparative context.

Compound ClassExample CompoundTypical Concentration Range in Stressed TissuesMethod of AnalysisReference(s)
PhenylpropanoidsFerulic Acid10 - 500 µg/g fresh weightHPLC, GC-MS[21]
PhenylpropanoidsCaffeic Acid5 - 200 µg/g fresh weightHPLC, GC-MS[21]
Geranylated FlavonoidsXanthohumol0.1 - 1% dry weight in hopsHPLC-MS/MS[22][23]
Geranylated CoumarinsOsthole50 - 1000 µg/g dry weightHPLC, GC-MS[7]

Table 1: Representative Concentrations of Related Phenylpropanoids in Plant Tissues.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related phenylpropanoids and can be optimized for the study of this compound.

Extraction and Quantification

This protocol outlines a general procedure for the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

  • HPLC-MS system equipped with a C18 column

Procedure:

  • Sample Preparation: Freeze a known weight of plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% methanol. Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional): Re-extract the pellet with another 1 mL of 80% methanol to ensure complete extraction. Combine the supernatants.

  • Liquid-Liquid Partitioning: Add an equal volume of ethyl acetate to the combined supernatant. Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Collect the upper ethyl acetate phase, which will contain the less polar this compound.

  • Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Analysis: Inject the sample into the HPLC-MS system. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) on a C18 column is a suitable starting point. The mass spectrometer should be operated in both positive and negative ion modes to determine the optimal ionization for this compound. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a purified this compound standard.

Extraction_Workflow Start Plant Tissue Grinding Grind in Liquid N2 Start->Grinding Extraction Extract with 80% Methanol Grinding->Extraction Sonication Sonicate Extraction->Sonication Centrifugation1 Centrifuge Sonication->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Supernatant->Partitioning Organic_Phase Collect Organic Phase Partitioning->Organic_Phase Drying Dry Down Organic_Phase->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration Analysis HPLC-MS Analysis Filtration->Analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis of O-Geranylconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of O-geranylconiferyl alcohol, a naturally occurring phenylpropanoid with potential applications in pharmacology and biochemistry. The synthesis is achieved via a Williamson ether synthesis, reacting coniferyl alcohol with geranyl bromide in the presence of a base. This protocol offers a straightforward and efficient method for obtaining this compound for research and development purposes. Included are detailed experimental procedures, tables of quantitative data for the starting materials and product, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound is a phenolic compound that has been isolated from various plant sources. It is a derivative of coniferyl alcohol, a key precursor in lignin (B12514952) biosynthesis, and possesses a geranyl group attached to the phenolic oxygen. This structural modification imparts distinct lipophilicity and potential biological activities, making it a molecule of interest for drug discovery and development. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, and it is well-suited for the O-alkylation of phenols like coniferyl alcohol.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product
CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
Coniferyl AlcoholC₁₀H₁₂O₃180.20458-35-5White to pale yellow solid
Geranyl BromideC₁₀H₁₇Br217.146138-90-5Colorless to pale yellow liquid
This compoundC₂₀H₂₈O₃316.43129350-09-0Pale yellow oil or solid
Potassium CarbonateK₂CO₃138.21584-08-7White solid
Acetone (B3395972)C₃H₆O58.0867-64-1Colorless liquid
Table 2: Spectroscopic Data for this compound
Spectroscopic DataValues
¹³C NMR (CDCl₃, ppm) δ 149.6, 146.9, 145.2, 137.9, 131.9, 129.1, 126.5, 123.8, 120.9, 119.8, 114.3, 112.9, 69.8, 63.8, 56.0, 39.6, 26.3, 25.7, 17.7, 16.5
Mass Spectrometry (GC-MS) m/z 316 (M+), 298, 177, 151, 137, 121, 93, 69
Infrared (IR) (KBr, cm⁻¹) 3400 (O-H stretch), 2920 (C-H stretch), 1650 (C=C stretch), 1590, 1510 (aromatic C=C stretch), 1260 (C-O stretch), 1140, 1030, 810

Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis and adapted from procedures for similar phenolic compounds.

Materials:

  • Coniferyl alcohol (1.0 eq)

  • Geranyl bromide (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetone (solvent)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add coniferyl alcohol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to dissolve the coniferyl alcohol. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of coniferyl alcohol).

  • Addition of Geranyl Bromide: To the stirring suspension, add geranyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate.

  • Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water (2 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to yield the pure product.

Visualizations

Synthesis_Pathway Coniferyl_Alcohol Coniferyl Alcohol Product This compound Coniferyl_Alcohol->Product Geranyl_Bromide Geranyl Bromide Geranyl_Bromide->Product Base K₂CO₃ Base->Product Solvent Acetone, Reflux Solvent->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Mix Coniferyl Alcohol and K₂CO₃ in Acetone B 2. Add Geranyl Bromide A->B C 3. Reflux for 12-24h B->C D 4. Cool and Filter C->D E 5. Evaporate Solvent D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure this compound I->J

Caption: Step-by-step experimental workflow for the synthesis and purification.

Application Note: Quantitative Analysis of O-Geranylconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of O-geranylconiferyl alcohol, a naturally occurring phenylpropanoid. The primary recommended method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. This note is intended for researchers, scientists, and drug development professionals who require accurate quantification of this compound from various matrices, such as plant extracts or biological samples.

Introduction

This compound is a phenolic compound found in various plant species, including Fagara rhetza and Zanthoxylum nitidum[1]. As a derivative of coniferyl alcohol, it belongs to the phenylpropanoid class of natural products and is investigated for its potential biological activities, including antioxidant and antimicrobial properties[2]. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. This application note details the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Chemical Properties

PropertyValueReference
IUPAC Name(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol[3]
Molecular FormulaC₂₀H₂₈O₃[2][3]
Molar Mass316.4 g/mol [2][3]
CAS Number129350-09-0[2]

Experimental Protocols

Standard Preparation

A certified reference standard of this compound can be obtained from commercial suppliers.

Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

  • From the stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve. The concentration range should be selected based on the expected concentration of the analyte in the samples.

Sample Preparation (from Plant Matrix)

Protocol:

  • Homogenize the plant material (e.g., leaves, bark) to a fine powder.

  • Accurately weigh a portion of the homogenized sample (e.g., 1 gram).

  • Perform extraction using a suitable solvent. Methanol or ethanol (B145695) are common choices for phenylpropanoids. A recommended starting point is to add 10 mL of methanol to the sample.

  • Facilitate extraction by sonication or vortexing for a specified period (e.g., 30 minutes).

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant.

  • For improved purity, a solid-phase extraction (SPE) step can be incorporated.

  • Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Quantification

This protocol is based on typical parameters for similar compounds and available mass spectrometry data for this compound[3]. Method optimization is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Gradient Elution Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion ([M+Na]⁺) m/z 339.2
Product Ions To be determined by infusion of a standard solution and performing a product ion scan. Based on the structure, likely product ions would result from the loss of the geranyl group or parts of the propenol side chain.
Collision Energy To be optimized for the specific instrument and precursor-product ion transition. A starting point of 20 V can be used[3].
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Calibration Curve Data for this compound

Standard Concentration (ng/mL)Peak Area (Arbitrary Units)
1
5
10
50
100
500
1000
>0.99

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD)
Accuracy (%Recovery)
Matrix Effect
Stability

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standards Standard Preparation sample Plant Material homogenize Homogenization sample->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC Separation filter->hplc msms MS/MS Detection (MRM) hplc->msms data Data Analysis msms->data ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol cal_curve Calibration Curve stock_sol->cal_curve cal_curve->data

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pathway Putative Biosynthetic Origin phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaric_acid p-Coumaric Acid cinnamic_acid->coumaric_acid C4H coniferyl_alcohol Coniferyl Alcohol coumaric_acid->coniferyl_alcohol Multiple Steps ogc_alcohol This compound coniferyl_alcohol->ogc_alcohol Prenyltransferase gpp Geranyl Pyrophosphate (GPP) gpp->ogc_alcohol

Caption: Putative biosynthetic pathway of this compound.

References

Application Notes and Protocols: O-geranylconiferyl Alcohol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of O-geranylconiferyl alcohol, a naturally occurring phenylpropanoid with potential applications in pharmacology and biochemistry.[1] The protocols outlined below are based on established methodologies for the isolation of similar natural products from plant sources, particularly from the Zanthoxylum genus.

Introduction

This compound is a derivative of coniferyl alcohol distinguished by the presence of a geranyl group.[1] This compound has been identified in various plant species, including those from the Zanthoxylum and Ligularia genera.[2] Notably, it has been isolated from the bark of Fagara rhetza (a synonym for Zanthoxylum rhetsa) and Zanthoxylum scandens. Research interest in this compound stems from its potential antioxidant and antimicrobial activities.[1]

Data Presentation

Currently, there is a lack of specific quantitative data in the available scientific literature regarding the extraction yield and final purity of this compound. The following table provides a generalized summary of expected outcomes based on the extraction of similar phenylpropanoids from Zanthoxylum species.

ParameterExpected Range/ValueSource Plant GeneraNotes
Plant Material Roots, BarkZanthoxylum, LigulariaThe concentration of the target compound can vary based on the plant part, species, and geographical location.
Extraction Solvent Dichloromethane (B109758)/Methanol (B129727) (1:1, v/v)Zanthoxylum chalybeum (for a similar derivative)Other non-polar and moderately polar solvent systems may also be effective.
Extraction Method Maceration or Soxhlet ExtractionGeneral practice for natural product extraction.The choice of method can influence extraction efficiency and time.
Purification Method Silica (B1680970) Gel Column ChromatographyGeneral practice for phenylpropanoid purification.Gradient elution is typically employed for optimal separation.
Elution Solvents n-Hexane and Ethyl Acetate (B1210297) GradientZanthoxylum chalybeum (for a similar derivative)The specific gradient will need to be optimized based on TLC analysis.
Expected Yield Not specified in literature-Yields of natural products are highly variable.
Expected Purity >95% (with optimal purification)General expectation for purified compounds for research.Purity should be assessed by HPLC, NMR, and MS.

Experimental Protocols

The following protocols are generalized methodologies for the extraction and purification of this compound from plant material. Optimization of these protocols is recommended for specific plant sources and laboratory conditions.

Protocol 1: Extraction of this compound

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., roots or bark of a relevant Zanthoxylum species) at room temperature in a well-ventilated area until brittle.
  • Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Weigh the powdered plant material.
  • Macerate the powder in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) at a solvent-to-material ratio of 10:1 (mL:g).
  • Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).
  • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the prepared column.

3. Elution:

  • Begin elution with 100% n-hexane.
  • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A suggested gradient could be:
  • 100% n-Hexane
  • 95:5 n-Hexane:Ethyl Acetate
  • 90:10 n-Hexane:Ethyl Acetate
  • 80:20 n-Hexane:Ethyl Acetate
  • 70:30 n-Hexane:Ethyl Acetate
  • 50:50 n-Hexane:Ethyl Acetate
  • 100% Ethyl Acetate
  • Collect fractions of a consistent volume (e.g., 20 mL).

4. Fraction Analysis:

  • Monitor the separation process by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2).
  • Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
  • Pool the fractions containing the compound of interest based on their TLC profiles.

5. Final Purification and Characterization:

  • Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.
  • Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
  • Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Mandatory Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material (e.g., Zanthoxylum bark) grinding Grinding plant_material->grinding maceration Maceration with Dichloromethane/Methanol (1:1) grinding->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Loading onto column fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 purified_compound Purified this compound concentration2->purified_compound hplc HPLC (Purity Assessment) purified_compound->hplc nmr_ms NMR & MS (Structural Elucidation) purified_compound->nmr_ms

Caption: Workflow for the extraction and purification of this compound.

Logical_Relationship start Start: Plant Material Collection prep Sample Preparation (Drying and Grinding) start->prep extraction Solvent Extraction prep->extraction separation Chromatographic Separation (Column Chromatography) extraction->separation monitoring Fraction Monitoring (TLC) separation->monitoring isolation Isolation of Pure Compound separation->isolation monitoring->separation Optimize Separation analysis Purity and Structural Analysis (HPLC, NMR, MS) isolation->analysis end End: Purified this compound analysis->end

Caption: Logical relationship of steps in the isolation of this compound.

References

O-Geranylconiferyl Alcohol: A Promising Natural Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenolic compound that has garnered interest in the field of drug discovery for its potential therapeutic applications.[1] A derivative of coniferyl alcohol, this compound is characterized by the addition of a geranyl group and is found in various plant species, including Ligularia kanaitzensis, Ligularia duciformis, and Zanthoxylum nitidum.[2][3] Its chemical formula is C20H28O3 with a molecular weight of 316.4 g/mol .[1] Preliminary research suggests that this compound possesses antioxidant and antimicrobial properties, laying the groundwork for further investigation into its pharmacological potential.[1]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound in drug discovery research, with a focus on its potential anti-inflammatory and anticancer activities.

Data Presentation

Currently, there is a limited amount of publicly available quantitative data specifically for this compound's biological activities. Research on closely related compounds and extracts from plants containing this compound, however, suggests potential avenues for investigation. The tables below are structured to accommodate future experimental findings and provide a framework for data comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineTest Concentration(s)Result (e.g., % Inhibition, IC50)Positive ControlReference
Nitric Oxide (NO) ProductionRAW 264.7Data not availableData not availableL-NMMA
COX-2 Inhibitione.g., Human recombinantData not availableData not availableCelecoxib
Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) InhibitionRAW 264.7Data not availableData not availableDexamethasone

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeTest Concentration(s)Result (e.g., % Viability, IC50)Positive ControlReference
e.g., MCF-7Breast CancerData not availableData not availableDoxorubicin
e.g., A549Lung CancerData not availableData not availableCisplatin
e.g., HCT116Colon CancerData not availableData not available5-Fluorouracil

Experimental Protocols

The following protocols are detailed methodologies for key experiments to evaluate the anti-inflammatory and anticancer potential of this compound. These are standard and widely accepted protocols in the field.

In Vitro Anti-Inflammatory Activity

a) Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

b) Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the activity of the COX-2 enzyme, which is crucial for the synthesis of pro-inflammatory prostaglandins.

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening assay kit that measures the peroxidase activity of COX-2.

  • Reagents: Prepare the assay buffer, heme, and arachidonic acid (substrate) solution as per the kit instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and various concentrations of this compound.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the fluorescence or absorbance at the appropriate wavelength as specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

In Vitro Anticancer Activity

a) Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cell lines by assessing mitochondrial metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.

b) Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by this compound.

  • Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound based on the activities of structurally related compounds. These serve as hypothetical frameworks for designing mechanistic studies.

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IkB IKK->IkB activates IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits Nucleus Nucleus NF-kB->Nucleus translocates Pro-inflammatory Genes (COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro-inflammatory Genes (COX-2, iNOS) activates transcription This compound This compound This compound->IKK inhibits?

Hypothetical Anti-inflammatory Mechanism of this compound.

G cluster_1 Apoptosis Signaling Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress? Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis G cluster_2 Drug Discovery Workflow for this compound Start Start Isolation/Synthesis Isolation/Synthesis Start->Isolation/Synthesis In Vitro Screening In Vitro Screening Isolation/Synthesis->In Vitro Screening Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Lead Identification Lead Identification Anti-inflammatory Assays->Lead Identification Anticancer Assays->Lead Identification Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies Active? End End Lead Identification->End Inactive? In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Preclinical Development->End

References

Application Note: LC-MS Analysis of O-geranylconiferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenylpropanoid found in various plant species.[1][2] This compound and its structural analogs are of significant interest to researchers in pharmacology and biochemistry due to their potential antioxidant and antimicrobial properties.[1] Accurate and sensitive analytical methods are therefore essential for the identification and quantification of this compound in complex matrices such as plant extracts and biological samples. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for the separation, detection, and identification of plant secondary metabolites.[3]

Quantitative Data

The following tables summarize key mass spectrometry data for the analysis of this compound. This data is essential for setting up the mass spectrometer for targeted analysis.

Table 1: Molecular and Mass Spectrometry Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₈O₃[4]
Molecular Weight316.4 g/mol [4]
Exact Mass316.20384475 Da[4]
Precursor Ion ([M+Na]⁺)339.1926 m/z[4]

Table 2: LC-MS/MS Fragmentation Data for this compound ([M+Na]⁺)

Precursor Ion (m/z)Collision Energy (V)Fragment Ions (m/z)Relative Abundance (%)Reference
339.192610202.0578100[4]
339.192359.63[4]
204.07035.25[4]
299.20741.92[4]
265.13151.66[4]
339.192620202.0627100[4]
187.03356.98[4]
109.09745.75[4]
121.09975.32[4]
339.20204.73[4]

Experimental Protocols

This section details the methodology for sample preparation and LC-MS analysis of this compound from a plant matrix.

Sample Preparation: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.[5]

  • Harvesting and Grinding:

    • Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic processes.[6]

    • Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.[6]

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) in water). Methanol, water, and chloroform (B151607) mixtures can also be effective for extracting both polar and non-polar compounds.[5]

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the sample for 15 minutes in an ice bath to enhance extraction efficiency.

    • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.[6]

  • Filtration and Dilution:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the extract through a 0.22 µm syringe filter into an LC vial to remove any particulate matter.[7]

    • The extract may need to be diluted with the initial mobile phase to fall within the linear range of the instrument.[7]

LC-MS Analysis

Liquid Chromatography Conditions:

  • Instrument: A UHPLC or HPLC system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable choice for the separation of terpenes and related compounds.[8][9]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 10% B

    • 18.1-25 min: Hold at 10% B for column re-equilibration.

Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Data Acquisition:

    • Full Scan: Scan a mass range of m/z 100-1000 to obtain a full spectrum.

    • Targeted MS/MS: For quantification, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). Select the precursor ion [M+Na]⁺ at m/z 339.2 and monitor for the most abundant fragment ions (e.g., m/z 202.06). Collision energy will need to be optimized for the specific instrument but can be started around 10-20 V.[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis plant_material Plant Material grinding Grinding (in Liquid N2) plant_material->grinding extraction Solvent Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject into LC-MS ionization ESI Ionization (+) lc_separation->ionization mass_analysis Mass Analysis (MS/MS) ionization->mass_analysis identification Identification (MS/MS Spectra) mass_analysis->identification quantification Quantification (Peak Area) mass_analysis->quantification

Caption: Experimental workflow for the LC-MS analysis of this compound.

Hypothetical Signaling Pathway

cluster_cell Cellular Environment ogca O-geranylconiferyl alcohol ros Reactive Oxygen Species (ROS) ogca->ros Directly scavenges nrf2 Nrf2 ogca->nrf2 Activates cellular_damage Oxidative Cellular Damage ros->cellular_damage Causes antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) antioxidant_enzymes->ros Scavenges are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds to are->antioxidant_enzymes Upregulates expression of

Caption: Hypothetical antioxidant signaling pathway of this compound.

References

Application Notes and Protocols for the Structure Elucidation of O-geranylconiferyl Alcohol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenylpropanoid, a derivative of coniferyl alcohol, which is a key monomer in lignin (B12514952) biosynthesis. The presence of the geranyl group introduces significant structural complexity and potential for diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. This document provides detailed application notes and experimental protocols for the complete structural assignment of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Structure of this compound

Chemical Formula: C₂₀H₂₈O₃ Molecular Weight: 316.43 g/mol IUPAC Name: (2E)-3-(4-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-methoxyphenyl)prop-2-en-1-ol

Structure:

(Simplified representation)

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, assigned based on comprehensive 1D and 2D NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
26.99d1.91H
56.88d8.21H
66.91dd8.2, 1.91H
76.55d15.91H
86.27dt15.9, 5.71H
94.29dd5.7, 1.42H
1'4.63d6.62H
2'5.53t6.61H
4'2.12m2H
5'2.08m2H
6'5.09t6.81H
8'1.76s3H
9'1.68s3H
10'1.60s3H
OCH₃3.89s3H

Data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
Atom No.Chemical Shift (δ, ppm)
1130.3
2110.1
3149.8
4148.2
5113.7
6119.5
7131.2
8128.4
963.8
1'66.8
2'119.2
3'142.1
4'39.5
5'26.2
6'123.7
7'131.9
8'16.7
9'25.7
10'17.7
OCH₃55.9

Data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral interpretation. Purification can be achieved using techniques such as column chromatography or preparative HPLC.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for phenylpropanoids. Other solvents like acetone-d₆, methanol-d₄, or DMSO-d₆ can also be used depending on solubility.

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

4.2.1 ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Number of Scans: 16-64

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 s

  • Relaxation Delay: 1-2 s

4.2.2 ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 s

  • Relaxation Delay: 2 s

4.2.3 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Number of Scans: 4-8 per increment

  • Increments: 256-512 in F1

  • Spectral Width: Same as ¹H NMR in both dimensions

4.2.4 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.2

  • Number of Scans: 8-16 per increment

  • Increments: 128-256 in F1

  • Spectral Width F2 (¹H): Same as ¹H NMR

  • Spectral Width F1 (¹³C): 160-180 ppm

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

4.2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Number of Scans: 16-64 per increment

  • Increments: 256-512 in F1

  • Spectral Width F2 (¹H): Same as ¹H NMR

  • Spectral Width F1 (¹³C): Same as ¹³C NMR

  • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Structure Elucidation Strategy & 2D NMR Correlations

The structure of this compound can be elucidated by a systematic analysis of the 1D and 2D NMR data.

  • ¹H NMR Analysis: Identify the key proton signals corresponding to the aromatic protons, olefinic protons of the propenol side chain and the geranyl group, the methoxy (B1213986) group, and the methyl groups of the geranyl moiety.

  • ¹³C NMR Analysis: Determine the number of carbon signals to confirm the molecular formula. Use DEPT experiments (or an edited HSQC) to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY Analysis: Establish the proton-proton coupling networks. Key expected correlations include:

    • H-8 with H-7 and H-9.

    • Aromatic protons H-5 and H-6.

    • Within the geranyl chain: H-1' with H-2', H-4' with H-5', and H-5' with H-6'.

  • HSQC Analysis: Correlate each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

  • HMBC Analysis: Establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different structural fragments. Key expected correlations include:

    • Connecting the geranyl group to the phenyl ring: H-1' to C-4.

    • Connecting the methoxy group: OCH₃ protons to C-3.

    • Connecting the propenol side chain: H-7 to C-1, C-2, and C-6; H-8 to C-1; H-9 to C-7 and C-8.

    • Within the geranyl chain: H-1' to C-3'; H-8' to C-2', C-3', and C-4'; H-9' and H-10' to C-6' and C-7'.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structure elucidation of this compound.

workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C, DEPT) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Analysis_1D 1D Spectral Analysis NMR_2D->Analysis_1D Analysis_2D 2D Correlation Analysis Analysis_1D->Analysis_2D Structure Structure Assignment Analysis_2D->Structure

Caption: Experimental workflow for NMR analysis.

Proposed Biosynthetic Pathway

This compound is likely synthesized from L-phenylalanine via the phenylpropanoid pathway to produce coniferyl alcohol, which is then geranylated.

biosynthesis Phe L-Phenylalanine Cinnamate Cinnamic Acid Phe->Cinnamate PAL pCoumarate p-Coumaric Acid Cinnamate->pCoumarate C4H Caffeate Caffeic Acid pCoumarate->Caffeate C3H Ferulate Ferulic Acid Caffeate->Ferulate COMT ConiferylAld Coniferyl Aldehyde Ferulate->ConiferylAld 4CL, CCR ConiferylAlc Coniferyl Alcohol ConiferylAld->ConiferylAlc CAD OGeranyl This compound ConiferylAlc->OGeranyl Prenyltransferase Geranyl_PP Geranyl Pyrophosphate (from Mevalonate or MEP/DOXP pathway) Geranyl_PP->OGeranyl Prenyltransferase

Caption: Proposed biosynthetic pathway.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structure elucidation of this compound. The detailed protocols and spectral data presented in these application notes serve as a comprehensive guide for researchers in natural product chemistry and related fields. Careful sample preparation and systematic analysis of the various NMR datasets are key to achieving unambiguous structural assignment.

Application Notes and Protocols for O-Geranylconiferyl Alcohol in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenolic compound found in various plant species.[1][2] Structurally, it is a derivative of coniferyl alcohol, featuring a geranyl group that contributes to its bioactive properties.[1] While research specifically on this compound is emerging, its structural similarity to other well-studied coniferyl alcohol derivatives and other terpenoids like geraniol (B1671447) suggests a range of potential applications in biotechnology and drug development.[1][3][4] These potential applications primarily revolve around its predicted anti-inflammatory, anticancer, and antioxidant properties.[1][5][6]

These application notes provide an overview of the potential biotechnological uses of this compound and detailed protocols for investigating these activities. The experimental designs are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers.

Section 1: Potential Applications

Anti-inflammatory Agent

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Natural products are a significant source of novel anti-inflammatory agents. Derivatives of coniferyl alcohol have demonstrated the ability to inhibit key inflammatory mediators.[3][7] this compound, due to its chemical structure, is a promising candidate for the development of new anti-inflammatory drugs. It is hypothesized to act by inhibiting pro-inflammatory signaling pathways such as the NF-κB pathway.[3]

Anticancer Agent

The search for novel, effective, and less toxic anticancer agents is a continuous effort in drug discovery. Terpenoids, including geraniol and perillyl alcohol, have shown promise as anticancer agents by modulating various cancer hallmark pathways.[4][8] Coniferyl alcohol and its derivatives have also been investigated for their cytotoxic effects on cancer cells.[9][10][11] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[10][11] this compound is therefore a molecule of interest for cancer research, with potential applications in both standalone and combination therapies.

Antioxidant Compound

Oxidative stress is implicated in aging and a variety of chronic diseases. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. This compound's phenolic structure suggests it may possess significant antioxidant activity, which could be beneficial in preventing or mitigating oxidative damage.[1]

Section 2: Quantitative Data from Related Compounds

Due to the limited availability of quantitative data for this compound, the following tables summarize the activities of structurally related compounds to provide a basis for expected efficacy.

Table 1: Anti-inflammatory Activity of Coniferyl Alcohol Derivatives

CompoundCell LineAssayTargetIC50 / Effective ConcentrationReference
(7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA)MacrophagesNO ProductioniNOS12.5-50 µM (concentration-dependent inhibition)[3][12]
(7R,8S)-dehydrodiconiferyl alcohol-9'γ-methyl etherRaw 264.7PGE2 ProductionCOX-2Dose-dependent inhibition[7]

Table 2: Anticancer Activity of Related Terpenoids and Coniferyl Aldehyde Derivatives

CompoundCell LineAssayIC50Reference
GeraniolLoVo (colon cancer)Cytotoxicity32.1 µg/mL[13]
GeraniolU87 (glioma)Cytotoxicity41.3 µg/mL[13]
Coniferyl Aldehyde Derivative 4H1299 (lung cancer)Cytotoxicity6.7 µM[9]
Coniferyl AlcoholKKU-213 (cholangiocarcinoma)Cytotoxicity184.37 ± 11.15 µg/mL (48h)[11]

Section 3: Experimental Protocols

The following protocols are detailed methodologies for assessing the potential biological activities of this compound.

Protocol for Assessing Anti-inflammatory Activity: Inhibition of NF-κB Activation

This protocol describes a cell-based reporter assay to determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[14][15]

Materials:

  • Human embryonic kidney (HEK) 293T cells stably transfected with an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO).

  • Tumor Necrosis Factor-alpha (TNF-α).

  • Luciferase Assay System.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK 293T/NF-κB-luc reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.

  • Remove the old medium and add the medium containing different concentrations of this compound to the wells. Incubate for 1 hour.

  • Stimulation: Add TNF-α to the wells at a final concentration of 20 ng/mL to induce NF-κB activation. Include a vehicle control (DMSO) and a positive control (known NF-κB inhibitor).

  • Incubate the plate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control protein (e.g., from a co-transfected Renilla luciferase construct) or total protein concentration. Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound.

Protocol for Assessing Anticancer Activity: Cell Viability and Apoptosis

This protocol details the assessment of the cytotoxic and pro-apoptotic effects of this compound on a cancer cell line (e.g., human colon cancer cell line LoVo).

3.2.1 Cell Viability Assay (MTT Assay)

Materials:

  • LoVo cells.

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed LoVo cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value.

3.2.2 Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • LoVo cells.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Treatment: Treat LoVo cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).

Protocol for Assessing Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.[16]

Materials:

  • This compound (dissolved in methanol).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Ascorbic acid (positive control).

  • Methanol.

  • 96-well plate.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Section 4: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of this compound and a general experimental workflow for its evaluation.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cell Culture (e.g., Cancer cell lines, Macrophages) B Treatment with This compound (Dose-response) A->B C Biological Assays (Viability, Apoptosis, Anti-inflammatory) B->C D Data Analysis (IC50, % Inhibition) C->D E Western Blot (Protein expression) D->E F qPCR (Gene expression) D->F G Reporter Assays (Signaling pathways) E->G F->G H Animal Model (e.g., Xenograft, Inflammation model) G->H I Treatment (Oral, IP) H->I J Efficacy & Toxicity Evaluation I->J

Caption: General experimental workflow for evaluating the bioactivity of this compound.

References

Application Notes and Protocols for the Development of O-Geranylconiferyl Alcohol Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenylpropanoid that has demonstrated promising antioxidant and antimicrobial properties.[1] This document provides detailed protocols for the chemical modification of this compound to generate a library of derivatives. Furthermore, it outlines key bioassays to screen for enhanced antioxidant, antimicrobial, and anti-inflammatory activities. The goal is to guide researchers in the development of novel and more potent therapeutic agents based on the this compound scaffold.

Rationale for Derivative Development

The chemical structure of this compound offers several sites for modification, including a phenolic hydroxyl group, an allylic alcohol, and two double bonds within the geranyl tail. By strategically modifying these functional groups, it is possible to modulate the compound's physicochemical properties, such as lipophilicity and steric hindrance, which can in turn influence its biological activity and pharmacokinetic profile.

Synthesis of this compound Derivatives: Protocols

The following protocols describe general methods for the targeted modification of this compound.

Modification of the Phenolic Hydroxyl Group

3.1.1. Protocol 1: O-Alkylation (Etherification)

This protocol describes the synthesis of O-alkyl derivatives at the phenolic hydroxyl group.

  • Materials: this compound, alkyl halide (e.g., methyl iodide, ethyl bromide), potassium carbonate (K₂CO₃), acetone (B3395972), anhydrous sodium sulfate (B86663) (Na₂SO₄), silica (B1680970) gel for column chromatography, appropriate solvents for chromatography (e.g., hexane (B92381), ethyl acetate).

  • Procedure:

    • Dissolve this compound (1 equivalent) in dry acetone in a round-bottom flask.

    • Add anhydrous potassium carbonate (3 equivalents).

    • Add the alkyl halide (1.5 equivalents) dropwise to the stirring suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Characterize the purified product by NMR and mass spectrometry.

3.1.2. Protocol 2: Esterification

This protocol details the synthesis of ester derivatives at the phenolic hydroxyl group.

  • Materials: this compound, acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride), pyridine (B92270) or triethylamine, dichloromethane (B109758) (DCM), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄), silica gel, and appropriate solvents for chromatography.

  • Procedure:

    • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride or acid anhydride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by silica gel column chromatography.

    • Confirm the structure of the purified ester by spectroscopic methods.

Modification of the Allylic Alcohol

3.2.1. Protocol 3: Oxidation to an α,β-Unsaturated Aldehyde

This protocol describes the selective oxidation of the allylic alcohol to the corresponding aldehyde.

  • Materials: this compound, manganese dioxide (MnO₂), dichloromethane (DCM), anhydrous magnesium sulfate (MgSO₄), silica gel, and chromatographic solvents.

  • Procedure:

    • Dissolve this compound (1 equivalent) in DCM.

    • Add activated manganese dioxide (10 equivalents).

    • Stir the suspension vigorously at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

    • Wash the Celite pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting aldehyde by silica gel column chromatography.

    • Characterize the product by NMR and mass spectrometry.

Modification of the Geranyl Moiety

3.3.1. Protocol 4: Epoxidation of the Double Bonds

This protocol outlines the epoxidation of the double bonds in the geranyl tail.

  • Materials: this compound derivative (with protected phenolic hydroxyl if necessary), meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous sodium sulfate (Na₂SO₄), silica gel, and chromatographic solvents.

  • Procedure:

    • Dissolve the starting material (1 equivalent) in DCM and cool to 0 °C.

    • Add m-CPBA (1.1 to 2.2 equivalents, depending on whether mono- or di-epoxidation is desired) portion-wise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the epoxide(s) by silica gel column chromatography.

    • Characterize the product(s) by spectroscopic methods.

Biological Activity Screening: Protocols

Protocol 5: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of the synthesized derivatives.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds, ascorbic acid (positive control), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds or ascorbic acid to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 6: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

  • Materials: Test compounds, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), 96-well microplate, incubator, microplate reader.

  • Procedure:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, perform a serial two-fold dilution of each compound in MHB.

    • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Protocol 7: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the ability of the derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), test compounds, Griess reagent, 96-well cell culture plate, CO₂ incubator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production.

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundModificationIC₅₀ (µM) for DPPH Scavenging
This compoundParent CompoundValue
Derivative 1Methyl Ether (Phenolic OH)Value
Derivative 2Acetyl Ester (Phenolic OH)Value
Derivative 3Aldehyde (from Allylic OH)Value
Derivative 4Mono-epoxide (Geranyl)Value
Ascorbic AcidPositive ControlValue

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
This compoundValueValue
Derivative 1ValueValue
Derivative 2ValueValue
CiprofloxacinPositive ControlValue

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundIC₅₀ (µM) for NO Inhibition
This compoundValue
Derivative 1Value
Derivative 2Value
DexamethasonePositive Control

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening Start Start OGCA O-Geranylconiferyl Alcohol Start->OGCA Phenolic_OH Modification of Phenolic OH OGCA->Phenolic_OH Allylic_OH Modification of Allylic OH OGCA->Allylic_OH Geranyl Modification of Geranyl Group OGCA->Geranyl Derivatives Library of Derivatives Phenolic_OH->Derivatives Allylic_OH->Derivatives Geranyl->Derivatives Antioxidant Antioxidant Assay (DPPH) Derivatives->Antioxidant Antimicrobial Antimicrobial Assay (MIC) Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (NO) Derivatives->Anti_inflammatory Data_Analysis Data Analysis & SAR Studies Antioxidant->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: Workflow for synthesis and screening of derivatives.

Proposed Signaling Pathway for Anti-inflammatory Activity

Based on the known activity of the related compound coniferyl alcohol, a plausible signaling pathway for investigation is the modulation of inflammatory responses mediated by TNF-α and IL-17.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF_kB_activation NF-κB Activation TRAF6->NF_kB_activation Pro_inflammatory_genes Pro-inflammatory Gene Expression NF_kB_activation->Pro_inflammatory_genes iNOS iNOS Pro_inflammatory_genes->iNOS TNF_alpha TNF-α Pro_inflammatory_genes->TNF_alpha IL_17 IL-17 Pro_inflammatory_genes->IL_17 NO Nitric Oxide (NO) iNOS->NO OGCA_Derivative O-Geranylconiferyl Alcohol Derivative OGCA_Derivative->NF_kB_activation Inhibition OGCA_Derivative->TNF_alpha Inhibition OGCA_Derivative->IL_17 Inhibition

Caption: Proposed anti-inflammatory signaling pathway.

References

Application Notes and Protocols for O-Geranylconiferyl Alcohol in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenylpropanoid that has garnered interest for its potential bioactive properties. As a member of the geranylated phenolic compounds, it is structurally related to molecules that have demonstrated various biological activities, including the modulation of enzymatic pathways. These application notes provide a comprehensive guide for researchers interested in investigating the enzyme inhibitory potential of this compound. Due to a lack of direct studies on this compound, the protocols and potential targets outlined below are based on the activities of structurally similar geranylated compounds and provide a foundational framework for initiating research in this area.

Potential Enzyme Targets and Rationale

Based on studies of other geranylated flavonoids and phenolic compounds, this compound is a candidate for inhibiting enzymes involved in inflammatory pathways. The geranyl moiety can enhance the lipophilicity of the molecule, potentially facilitating its interaction with hydrophobic pockets in enzyme active sites. Potential enzyme targets include:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Studies on geranylated flavonoids have shown inhibitory activity against both COX-1 and COX-2.[1][2][3]

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, another class of inflammatory mediators. Dual inhibition of COX and LOX pathways is a desirable characteristic for novel anti-inflammatory agents. Geranylated flavanones have demonstrated the ability to inhibit 5-LOX.[1]

  • Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways. PDE inhibitors have therapeutic applications in inflammatory diseases, cardiovascular conditions, and neurological disorders.

Quantitative Data on Enzyme Inhibition

Currently, there is no publicly available data on the inhibitory activity (e.g., IC50 values) of this compound against specific enzymes. The following table is provided as a template for researchers to populate with their experimental findings.

Enzyme TargetThis compound IC50 (µM)Positive Control IC50 (µM)Assay Conditions
COX-1Data to be determinede.g., IndomethacinSpecify buffer, pH, temp.
COX-2Data to be determinede.g., CelecoxibSpecify buffer, pH, temp.
5-LOXData to be determinede.g., QuercetinSpecify buffer, pH, temp.
PDE IsozymeData to be determinede.g., Rolipram (for PDE4)Specify buffer, pH, temp.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against COX, LOX, and PDE enzymes. These are generalized protocols and may require optimization based on the specific enzyme source and laboratory conditions.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a colorimetric or fluorometric method to screen for COX inhibitors.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening kit (commercially available kits provide specific reagents and buffers)

  • Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and positive controls in DMSO to prepare stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Reconstitute enzymes and prepare substrate solution according to the kit manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer.

    • Control wells (100% activity): Add enzyme, assay buffer, and DMSO (vehicle control).

    • Test wells: Add enzyme, assay buffer, and this compound at various concentrations.

    • Positive control wells: Add enzyme, assay buffer, and the positive control inhibitor.

  • Pre-incubation:

    • Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Activity_control - Activity_sample) / Activity_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol measures the inhibition of 5-LOX by monitoring the formation of hydroperoxides from linoleic acid.

Materials:

  • This compound

  • 5-Lipoxygenase enzyme (from soybean or human)

  • Linoleic acid (substrate)

  • Positive control (e.g., Quercetin or Nordihydroguaiaretic acid - NDGA)

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4-8.0)

  • DMSO

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and the positive control in DMSO to create stock solutions.

    • Prepare serial dilutions in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and substrate.

    • Control wells (100% activity): Add enzyme, assay buffer, and DMSO.

    • Test wells: Add enzyme, assay buffer, and this compound at various concentrations.

    • Positive control wells: Add enzyme, assay buffer, and the positive control.

  • Pre-incubation:

    • Incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation:

    • Add the linoleic acid substrate to all wells.

  • Measurement:

    • Measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, over a period of 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition and subsequently the IC50 value as described in the COX assay protocol.

Protocol 3: Phosphodiesterase (PDE) Inhibition Assay

This protocol is a general guideline for a fluorescence polarization (FP) or luminescence-based PDE inhibition assay.

Materials:

  • This compound

  • Specific PDE isozyme (e.g., PDE4)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) or a luminescent assay kit

  • Positive control (e.g., Rolipram for PDE4)

  • Assay buffer

  • DMSO

  • Black 96-well or 384-well microplate

  • Fluorescence polarization or luminescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock and working solutions of this compound and the positive control in DMSO and assay buffer.

  • Assay Setup (in a microplate):

    • Control wells (no enzyme): Add assay buffer and substrate.

    • Control wells (100% activity): Add enzyme, assay buffer, substrate, and DMSO.

    • Test wells: Add enzyme, assay buffer, substrate, and this compound at various concentrations.

    • Positive control wells: Add enzyme, assay buffer, substrate, and the positive control.

  • Incubation:

    • Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the change in fluorescence polarization or luminescence signal compared to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibition of enzymes such as COX and LOX by this compound would impact inflammatory signaling pathways. The following diagrams illustrate these relationships and a general workflow for investigating enzyme inhibition.

G cluster_0 Arachidonic Acid Cascade cluster_1 Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Inhibitor O-Geranylconiferyl Alcohol Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by this compound.

G cluster_0 Experimental Workflow start Prepare Reagents (Compound, Enzyme, Substrate) assay Perform Enzyme Inhibition Assay (e.g., COX, LOX, PDE) start->assay measure Measure Activity (Absorbance, Fluorescence) assay->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end Report Results analyze->end

Caption: General workflow for enzyme inhibition screening.

G cluster_0 NF-κB Signaling Pathway cluster_1 Potential Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) Nucleus->Genes Transcription Inhibitor O-Geranylconiferyl Alcohol Inhibitor->IKK Potential Inhibition

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion

This compound presents an intriguing subject for enzyme inhibition studies, particularly in the context of inflammation. The provided protocols offer a starting point for researchers to explore its inhibitory potential against key enzymes like COX, LOX, and PDEs. The successful inhibition of these enzymes could implicate this compound as a modulator of critical signaling pathways involved in disease, warranting further investigation for its therapeutic potential. It is imperative that future studies focus on generating quantitative data to elucidate the potency and selectivity of this natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of O-Geranylconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of O-geranylconiferyl alcohol synthesis. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.

Diagram of Troubleshooting Logic

Troubleshooting_O_Geranylconiferyl_Alcohol_Synthesis start Low or No Product Yield check_sm Have starting materials (coniferyl alcohol and geranyl halide) been consumed? start->check_sm sm_present Starting materials remain check_sm->sm_present No sm_consumed Starting materials consumed check_sm->sm_consumed Yes check_base Is the base strong enough and anhydrous? sm_present->check_base check_side_products Are there significant side products? sm_consumed->check_side_products base_ok Yes check_base->base_ok base_no No check_base->base_no check_temp Is the reaction temperature adequate? base_ok->check_temp base_issue Incomplete deprotonation of coniferyl alcohol. - Use a stronger base (e.g., K2CO3, Cs2CO3). - Ensure anhydrous conditions. base_no->base_issue temp_no No check_temp->temp_no temp_ok Yes temp_issue Insufficient activation energy. - Increase temperature (e.g., to 60-80 °C). temp_no->temp_issue side_products_yes Yes check_side_products->side_products_yes side_products_no No (Product degraded?) check_side_products->side_products_no elimination Elimination of geranyl halide (E2). - Use a milder base. - Lower reaction temperature. side_products_yes->elimination c_alkylation C-alkylation of coniferyl alcohol. - Change solvent to favor O-alkylation (e.g., DMF). - Use a less reactive geranyl derivative. side_products_yes->c_alkylation degradation Product degradation. - Reduce reaction time. - Work-up immediately after completion. side_products_no->degradation

Caption: Troubleshooting decision tree for this compound synthesis.

Problem Possible Cause Recommended Solution
Low or No Yield of this compound Incomplete deprotonation of coniferyl alcohol.Ensure the base is strong enough (e.g., potassium carbonate, cesium carbonate) and used in sufficient excess (at least 2 equivalents). Also, ensure anhydrous reaction conditions as water will consume the base.
Low reactivity of the geranyl halide.Geranyl bromide is generally more reactive than geranyl chloride. Consider using geranyl bromide for a faster reaction.
Competing elimination reaction of geranyl halide.This is a common side reaction. Use a milder base (e.g., K₂CO₃ instead of NaH) and avoid excessively high temperatures.
C-alkylation of the phenoxide.The phenoxide of coniferyl alcohol is an ambident nucleophile and can be alkylated at the carbon atoms of the aromatic ring. Using a polar aprotic solvent like DMF can favor O-alkylation.
Formation of Multiple Byproducts Elimination of geranyl halide.Lower the reaction temperature and use a less sterically hindered, milder base.
C-alkylation.As mentioned above, solvent choice is crucial. Polar aprotic solvents generally favor O-alkylation.
Decomposition of starting materials or product.Coniferyl alcohol and geranyl halides can be sensitive to high temperatures and prolonged reaction times. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
Difficulty in Product Purification Co-elution of product and geraniol (B1671447) (from hydrolysis of geranyl halide).Ensure the reaction goes to completion to consume the geranyl halide. During work-up, a wash with a dilute aqueous base can help remove any unreacted phenolic starting material.
Presence of C-alkylated isomers.These isomers can be difficult to separate from the desired O-alkylated product. Careful column chromatography with a suitable solvent system (e.g., hexane-ethyl acetate (B1210297) gradient) is necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of this compound?

For the Williamson ether synthesis of a phenolic compound like coniferyl alcohol, a moderately strong base is recommended to minimize side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the phenol (B47542) but are generally not basic enough to promote significant elimination of the geranyl halide.

Q2: Which solvent is most suitable for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate. N,N-Dimethylformamide (DMF) and acetonitrile (B52724) are commonly used and are good choices for this synthesis.

Q3: My reaction is very slow. How can I increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Temperature: Increasing the temperature to a moderate level (e.g., 60-80 °C) can significantly speed up the reaction. However, be cautious of higher temperatures, which can promote side reactions.

  • Reactivity of the Alkyl Halide: Geranyl bromide is more reactive than geranyl chloride and will generally lead to a faster reaction.

  • Concentration: Ensure the reaction is not too dilute.

Q4: How can I minimize the formation of byproducts?

To minimize byproducts:

  • Use a mild base like K₂CO₃.

  • Maintain a moderate reaction temperature.

  • Use a primary geranyl halide (geranyl bromide or chloride).

  • Employ a polar aprotic solvent to favor O-alkylation.

Q5: What is a typical work-up and purification procedure?

After the reaction is complete, the mixture is typically cooled, and the inorganic salts are removed by filtration. The filtrate is then concentrated, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over an anhydrous salt (like Na₂SO₄), and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel.

III. Data Presentation

The following table summarizes the expected impact of different reaction parameters on the yield of this compound. This data is based on general principles of the Williamson ether synthesis.

Parameter Condition A Yield A (Expected) Condition B Yield B (Expected) Rationale
Base K₂CO₃ (2 eq.)Moderate to HighNaH (1.2 eq.)Low to ModerateNaH is a very strong base and can lead to a higher proportion of elimination byproducts with geranyl halide.
Solvent DMFHighTolueneModeratePolar aprotic solvents like DMF solvate the cation, leaving a more "naked" and nucleophilic phenoxide, thus accelerating the desired Sₙ2 reaction.
Temperature 60 °CHigh100 °CModerateHigher temperatures can increase the rate of the competing E2 elimination reaction, thus lowering the overall yield of the desired ether.
Geranyl Source Geranyl BromideHighGeranyl ChlorideModerateThe C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group and leading to a faster and often more efficient reaction.

IV. Experimental Protocols

Diagram of the General Synthetic Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine coniferyl alcohol, base, and solvent stir Stir at room temperature reagents->stir add_geranyl Add geranyl halide stir->add_geranyl heat Heat to desired temperature (e.g., 60 °C) add_geranyl->heat monitor Monitor by TLC heat->monitor cool_filter Cool and filter monitor->cool_filter extract Extract with organic solvent cool_filter->extract wash_dry Wash and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product O-Geranylconiferyl Alcohol chromatography->product

Caption: General workflow for the synthesis of this compound.

Representative Protocol for this compound Synthesis

This protocol is a representative procedure based on the principles of the Williamson ether synthesis for phenolic compounds.

Materials:

  • Coniferyl alcohol

  • Geranyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add coniferyl alcohol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.). Add anhydrous DMF to the flask.

  • Addition of Geranyl Bromide: Stir the suspension at room temperature for 15 minutes. To this stirring suspension, add geranyl bromide (1.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the coniferyl alcohol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate. Wash the solid residue with a small amount of ethyl acetate.

  • Combine the filtrate and the ethyl acetate wash. Add water to the combined organic solution and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate. Combine all organic layers.

  • Wash the combined organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR and ¹³C NMR: The NMR spectra should be compared with literature data to confirm the structure.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (316.43 g/mol ).

Diagram of the Synthesis Reaction

reaction_scheme reactant1 Coniferyl Alcohol reagents K2CO3, DMF 60 °C reactant1->reagents reactant2 Geranyl Bromide reactant2->reagents product This compound reagents->product + + +->reagents

Caption: Williamson ether synthesis of this compound.

Technical Support Center: Purification of O-Geranylconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of O-geranylconiferyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound presents several purification challenges due to its molecular structure. As a moderately polar phenolic terpenoid, it can be susceptible to degradation, particularly oxidation, due to the presence of a phenolic hydroxyl group and multiple double bonds in the geranyl chain. Its purification is often complicated by the presence of structurally similar impurities from its natural source or synthetic route. Key challenges include potential isomerization of the double bonds, oxidation of the phenolic group and the allylic alcohol, and co-elution with other closely related natural products. The compound's moderate polarity can also lead to issues with solubility and chromatographic separation.

Q2: What are the most common impurities found with this compound?

A2: Common impurities can originate from both the source material and degradation during extraction and purification. These may include:

  • Isomers: Geometric isomers of the geranyl group or the propenol side chain.

  • Oxidation Products: Aldehydes or carboxylic acids formed from the oxidation of the alcohol functional group, and quinone-type compounds from the oxidation of the phenolic ring. Cinnamaldehyde derivatives can be formed upon air exposure[1].

  • Related Natural Products: Other phenolic or terpenoid compounds with similar polarity that are co-extracted from the plant source.

  • Starting Materials and Reagents: In the case of synthetic this compound, unreacted coniferyl alcohol, geraniol, or coupling reagents may be present.

Q3: Which chromatographic techniques are most suitable for purifying this compound?

A3: A multi-step chromatographic approach is often necessary to achieve high purity.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common initial step for the fractionation of crude extracts. Due to the potential for degradation on acidic silica, using deactivated silica gel or an alternative stationary phase like alumina (B75360) may be beneficial[2][3].

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for final purification. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol[4][5].

  • Medium-Pressure Liquid Chromatography (MPLC): MPLC can be used for preparative scale purification and offers better resolution and speed compared to traditional column chromatography.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid separation technique that avoids solid stationary phases, thus minimizing the risk of irreversible adsorption and degradation of the analyte.

Q4: How can I monitor the purity of this compound during purification?

A4: Purity can be assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of column chromatography and to identify fractions containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV or photodiode array (PDA) detector can provide quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can reveal the presence of impurities. The proton NMR spectrum of alcohols has characteristic peaks for protons on the carbon adjacent to the oxygen (3.4-4.5 ppm) and the hydroxyl proton itself (2.0-2.5 ppm)[1].

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the purified compound and to identify impurities based on their mass-to-charge ratio[6].

Troubleshooting Guides

Problem 1: Low yield after silica gel column chromatography.
Possible Cause Troubleshooting Steps
Irreversible adsorption or degradation on silica gel. this compound, being a phenolic compound, might interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to tailing, poor recovery, or degradation.Deactivate the silica gel: Pre-treat the silica gel by slurrying it with the initial mobile phase containing a small amount of a weak base like triethylamine (B128534) (0.1-1%) to neutralize the acidic sites.[3] Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded silica phase like diol. Test for stability: Before performing a large-scale column, spot the crude material on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots (degradation products) appear.
Inappropriate solvent system. The chosen solvent system may not be optimal for eluting the compound, causing it to remain on the column.Optimize the mobile phase using TLC: Experiment with different solvent systems of varying polarities. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Aim for an Rf value of 0.2-0.4 for the target compound on TLC.
Compound is too polar for the chosen solvent system. Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent in the mobile phase during elution (gradient elution). For very polar compounds, adding a small amount of methanol (B129727) to the mobile phase can be effective.
Problem 2: Co-elution of impurities with this compound.
Possible Cause Troubleshooting Steps
Impurities have very similar polarity. Structurally related compounds are often difficult to separate.Use a shallower solvent gradient: A slower, more gradual increase in the mobile phase polarity during column chromatography can improve resolution. Employ a different chromatographic technique: If column chromatography is insufficient, use a higher resolution technique like preparative HPLC for the final purification step. Try a different stationary phase: Switching from silica gel to a different adsorbent (e.g., alumina) or using a reversed-phase column may alter the elution order and improve separation.
Isomers are present. Geometric isomers can have very similar chromatographic behavior.Use a high-resolution chromatographic method: Preparative HPLC with a long column and a slow gradient is often necessary to separate isomers. Consider specialized stationary phases: Certain HPLC columns are designed for isomer separations.
Problem 3: Degradation of the sample during purification.
Possible Cause Troubleshooting Steps
Oxidation. The phenolic hydroxyl group and the double bonds in the geranyl chain are susceptible to oxidation, especially when exposed to air and light for extended periods. Cinnamyl alcohol, a related compound, is known to oxidize rapidly upon air exposure.[1]Work under an inert atmosphere: Purge solvents with nitrogen or argon and carry out the purification steps under a blanket of inert gas. Use antioxidants: Add a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solvents. Protect from light: Wrap columns and collection tubes in aluminum foil. Minimize purification time: Use faster purification techniques like flash chromatography or MPLC.
Acid-catalyzed degradation. The acidic nature of silica gel can cause degradation of sensitive compounds.Use deactivated silica gel or alternative stationary phases: As mentioned in Problem 1, this can prevent acid-catalyzed reactions. Avoid acidic solvents: Do not use mobile phase modifiers that are strongly acidic.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase solvent (e.g., hexane/ethyl acetate 9:1).

    • For sensitive compounds, consider deactivating the silica gel by adding 0.5% triethylamine to the slurry.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Alternatively, for less soluble samples, use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Start the elution with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 20%, 30%, and so on). This is known as gradient elution.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the desired compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Final Purification by Reversed-Phase HPLC (RP-HPLC)
  • Column and Mobile Phase Selection:

    • Use a C18 analytical or semi-preparative column.

    • The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape[4].

  • Method Development:

    • Start with an analytical run to optimize the separation. A typical gradient might be from 50% B to 100% B over 20-30 minutes.

    • Adjust the gradient slope and duration to achieve baseline separation of the target peak from impurities.

  • Preparative Run:

    • Dissolve the partially purified sample from column chromatography in the mobile phase.

    • Inject the sample onto the semi-preparative HPLC system.

    • Collect the fraction corresponding to the this compound peak.

  • Post-Purification:

    • Evaporate the organic solvent from the collected fraction.

    • If a non-volatile buffer was used, a further desalting step (e.g., solid-phase extraction) may be necessary.

    • Lyophilize or evaporate the remaining aqueous solution to obtain the pure compound.

Quantitative Data Summary

The following tables provide illustrative data on the purification of this compound. Note: This data is hypothetical and intended for demonstration purposes, as specific comparative studies were not found in the literature search.

Table 1: Comparison of Stationary Phases for Column Chromatography

Stationary PhaseMobile Phase Gradient (Hexane:Ethyl Acetate)Recovery (%)Purity (%)
Silica Gel (untreated)10:1 to 1:16580
Silica Gel (deactivated with 0.5% TEA)10:1 to 1:18588
Neutral Alumina15:1 to 2:18085

Table 2: Optimization of RP-HPLC Purification

Mobile Phase Modifier (in Water/Acetonitrile)Flow Rate (mL/min)Purity (%)Throughput (mg/hr)
None1.0925
0.1% Formic Acid1.0>984.5
0.1% Trifluoroacetic Acid1.0>994.2

Visualizations

PurificationWorkflow CrudeExtract Crude Extract (from natural source or synthesis) ColumnChrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) CrudeExtract->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions Evaporation1 Solvent Evaporation CombineFractions->Evaporation1 PartiallyPure Partially Purified Product Evaporation1->PartiallyPure HPLC Reversed-Phase HPLC (C18, Water/Acetonitrile Gradient) PartiallyPure->HPLC FractionCollection Collect Peak of Interest HPLC->FractionCollection Evaporation2 Solvent Evaporation/ Lyophilization FractionCollection->Evaporation2 PureCompound Pure this compound (>98% Purity) Evaporation2->PureCompound

Caption: A typical experimental workflow for the purification of this compound.

TroubleshootingLogic cluster_degradation Degradation Solutions cluster_no_degradation Elution Problem Solutions Start Low Yield After Silica Gel Chromatography CheckDegradation Check for Degradation on TLC Start->CheckDegradation DegradationYes Degradation Observed CheckDegradation->DegradationYes Yes DegradationNo No Degradation CheckDegradation->DegradationNo No DeactivateSilica Use Deactivated Silica Gel DegradationYes->DeactivateSilica UseAlumina Use Alumina DegradationYes->UseAlumina InertAtmosphere Work Under Inert Atmosphere DegradationYes->InertAtmosphere OptimizeSolvent Optimize Solvent System (TLC) DegradationNo->OptimizeSolvent IncreasePolarity Use Steeper Polarity Gradient DegradationNo->IncreasePolarity

References

stability of O-geranylconiferyl alcohol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of O-geranylconiferyl alcohol under various storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound. This guide provides solutions to common problems.

IssuePotential CauseRecommended Action
Change in color (e.g., yellowing) of the solid or solution Oxidation of the phenolic hydroxyl group or the terpene moiety.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light. For solutions, use de-gassed solvents.
Appearance of precipitate in a stored solution Decreased solubility at lower temperatures or formation of insoluble degradation products.Before use, allow the solution to warm to room temperature and sonicate briefly. If the precipitate persists, it may indicate degradation. Filter the solution and re-analyze for purity.
Loss of potency or appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC) Chemical degradation due to improper storage (temperature, light, air exposure) or incompatibility with the solvent.Review storage conditions against recommendations. Conduct a forced degradation study to identify potential degradants. Ensure the analytical method is stability-indicating.
Inconsistent experimental results using the same batch of this compound Inconsistent stability of stock solutions or degradation of the solid compound over time.Prepare fresh stock solutions for critical experiments. Re-qualify the purity of the solid compound periodically, especially for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light. For short-term storage, 2-8°C is acceptable. To minimize oxidation, the container can be flushed with an inert gas like argon or nitrogen before sealing.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent in which this compound is readily soluble, such as ethanol (B145695) or DMSO. It is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protecting vial. For longer-term storage, aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.

Q3: What are the initial signs of degradation?

A3: Visual signs of degradation can include a change in the color of the solid material or solution (e.g., from colorless/white to yellow or brown) and the appearance of particulate matter. However, significant degradation can occur without any visible changes. Therefore, periodic analytical assessment (e.g., by HPLC) is the most reliable way to monitor the purity and stability of the compound.

Q4: Is this compound sensitive to light?

A4: Phenylpropanoids and compounds with conjugated double bonds can be sensitive to light. Exposure to UV or ambient light can potentially lead to isomerization or other photochemical reactions. It is best practice to store both the solid compound and its solutions in amber vials or otherwise protected from light.

Q5: What solvents are compatible with this compound?

A5: this compound is generally soluble in organic solvents such as ethanol, methanol (B129727), DMSO, and dichloromethane. The choice of solvent will depend on the specific application. For storage of solutions, it is important to use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation. Avoid strong acids, bases, and oxidizing agents.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the stability of this compound under various storage conditions. The following table provides general recommendations based on the chemical properties of related compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

ParameterRecommended ConditionRationale
Temperature (Solid) Long-term: -20°CShort-term: 2-8°CReduces the rate of potential degradation reactions.
Temperature (Solution) -20°C (short-term)Minimizes solvent evaporation and slows degradation pathways. Avoid repeated freeze-thaw cycles.
Light Exposure Store in the dark (amber vials)Prevents potential photochemical reactions due to the presence of chromophores.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the phenolic hydroxyl group and the terpene moiety.
pH (in solution) Neutral (approx. pH 7)Avoids acid- or base-catalyzed hydrolysis of the ether linkage or other pH-sensitive reactions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. This method should be validated for your specific instrumentation and application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 40% B

    • 2-30 min: 40% to 100% B

    • 30-32 min: 100% B

    • 32.1-40 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

    • Thermal Degradation (Solid): Store the solid compound at 70°C for 48 hours.

    • Photostability (Solution): Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable, validated analytical method (e.g., HPLC as described in Protocol 1).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Stability_Troubleshooting_Workflow Workflow for Troubleshooting this compound Stability Issues start Inconsistent Experimental Results or Suspected Degradation visual_inspection Visually Inspect Sample (Solid or Solution) start->visual_inspection color_change Color Change or Precipitate? visual_inspection->color_change analytical_check Perform Analytical Purity Check (e.g., HPLC) purity_ok Purity Meets Specification? analytical_check->purity_ok color_change->analytical_check No review_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere color_change->review_storage Yes retest Re-test Experiment purity_ok->retest Yes forced_degradation Consider Forced Degradation Study to Identify Issues purity_ok->forced_degradation No prepare_fresh Prepare Fresh Stock Solution review_storage->prepare_fresh prepare_fresh->retest issue_resolved Issue Resolved retest->issue_resolved new_batch Obtain a New Batch of Compound forced_degradation->new_batch

Caption: Troubleshooting workflow for stability issues.

Signaling_Pathway_Placeholder General Degradation Pathways for this compound OGCA This compound Oxidation Oxidation OGCA->Oxidation O2, Peroxides Hydrolysis Hydrolysis (Acid/Base) OGCA->Hydrolysis H+ or OH- Photodegradation Photodegradation (Light) OGCA->Photodegradation UV/Light Oxidized_Products Oxidized Products (e.g., aldehydes, ketones) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (Coniferyl Alcohol + Geraniol) Hydrolysis->Hydrolyzed_Products Photo_Products Isomers or Other Photoproducts Photodegradation->Photo_Products

Caption: Potential degradation pathways.

overcoming solubility issues of O-geranylconiferyl alcohol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-geranylconiferyl alcohol. The focus is on overcoming its inherent solubility challenges in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility an issue?

This compound is a naturally occurring phenylpropanoid compound found in various plants.[1][2] Structurally, it possesses a lipophilic geranyl group, which contributes to its poor water solubility.[1] This low aqueous solubility (estimated at 0.5355 mg/L) can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.[1]

Q2: What are the primary methods to improve the solubility of this compound for in vitro assays?

The primary strategies to enhance the solubility of this lipophilic compound include the use of co-solvents, detergents, cyclodextrins, and lipid-based formulations. The choice of method depends on the specific requirements of the assay, including cell type, detection method, and the desired final concentration of the compound.

Q3: Can I use DMSO to dissolve this compound? What are the recommended concentrations?

Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other phenylpropanoids.[3] It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar compounds. For most cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5% v/v) to avoid cytotoxicity.

Q4: Are there alternative co-solvents to DMSO?

Ethanol (B145695) is a viable alternative co-solvent for this compound.[1] Similar to DMSO, the final concentration of ethanol in the assay medium should be minimized to prevent adverse effects on cell viability and enzyme activity.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when working with this compound in assays.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

Cause: The low aqueous solubility of the compound leads to it crashing out of solution when the concentration of the organic co-solvent is significantly reduced.

Solutions:

  • Optimize Co-solvent Concentration: Prepare a high-concentration stock solution in 100% DMSO or ethanol. When diluting into your aqueous assay buffer, do so in a stepwise manner, vortexing or mixing gently between each step. Ensure the final co-solvent concentration is compatible with your assay system.

  • Incorporate a Surfactant: Non-ionic detergents like Tween-20 or Triton X-100 can help to maintain the solubility of lipophilic compounds in aqueous solutions by forming micelles.[4] Add a low concentration (typically 0.01% to 0.1% v/v) of the detergent to your assay buffer before adding the compound. Be aware that these detergents can interfere with certain assays, such as those involving membrane integrity or UV absorbance readings.[5]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, increasing their aqueous solubility.[6][7] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. Co-incubation of this compound with an appropriate concentration of HP-β-CD can significantly improve its solubility.

Issue 2: Inconsistent results or low potency observed in cell-based assays.

Cause: Poor solubility can lead to an overestimation of the actual concentration of the compound in solution, as some of it may have precipitated. This leads to variability in the effective dose delivered to the cells.

Solutions:

  • Visual Inspection: Before adding your compound to the cells, visually inspect the diluted solution for any signs of precipitation (cloudiness or visible particles). Centrifuge the solution at a low speed and check for a pellet.

  • Solubility Testing: Perform a preliminary solubility test by preparing a serial dilution of your this compound stock solution in the final assay buffer. Determine the highest concentration that remains clear after a defined incubation period at the assay temperature.

  • Employ Lipid-Based Formulations: For in vivo studies or complex in vitro models, consider using a self-emulsifying drug delivery system (SEDDS).[8][9] These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, effectively keeping the lipophilic compound in solution.[8]

Quantitative Data Summary

The following tables provide a summary of the solubility properties and recommended starting concentrations for various solubilizing agents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Water0.5355 mg/L (estimated)[1]
AlcoholSoluble[1]
DMSOSoluble[3]
ChloroformSoluble[3]
MethanolSoluble[3]

Table 2: Recommended Starting Concentrations for Solubilizing Agents

Solubilizing AgentTypeRecommended Starting Concentration (in final assay medium)Potential Issues
DMSOCo-solvent< 0.5% (v/v)Cytotoxicity at higher concentrations
EthanolCo-solvent< 1% (v/v)Cytotoxicity and protein denaturation at higher concentrations
Tween-20Non-ionic Detergent0.01% - 0.1% (v/v)Can permeabilize cell membranes and interfere with certain assays[5]
Triton X-100Non-ionic Detergent0.01% - 0.1% (v/v)Can permeabilize cell membranes and absorb UV light[4][5]
HP-β-CDCyclodextrin1-10 mMMay have its own biological effects at high concentrations

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions using DMSO
  • Stock Solution Preparation (10 mM):

    • Weigh out 3.164 mg of this compound (MW: 316.44 g/mol ).

    • Dissolve in 1 mL of 100% DMSO.

    • Vortex thoroughly until completely dissolved.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.

    • To prepare the final working concentration, dilute the intermediate stock into the pre-warmed assay buffer. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of assay buffer. This results in a final DMSO concentration of 0.1%.

    • Gently mix the working solution immediately after dilution.

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_solubilization Solubilization Strategy cluster_assay Assay stock High-Concentration Stock in Organic Solvent (e.g., DMSO) dilution Serial Dilution in Aqueous Assay Buffer stock->dilution strategy Choose Method dilution->strategy cosolvent Co-solvent (e.g., <0.5% DMSO) strategy->cosolvent Simple Assays detergent Detergent (e.g., 0.05% Tween-20) strategy->detergent Persistent Precipitation cyclodextrin Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin Sensitive Assays cell_assay Cell-Based Assay cosolvent->cell_assay detergent->cell_assay enzyme_assay Enzyme Assay cyclodextrin->enzyme_assay

Figure 1. Experimental workflow for preparing this compound for assays.

Figure 2. Troubleshooting logic for addressing precipitation of this compound.

References

Technical Support Center: O-Geranylconiferyl Alcohol Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-geranylconiferyl alcohol and encountering issues with its mass spectrometry (MS) fragmentation analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not observing the expected molecular ion peak for this compound. What could be the issue?

A1: Several factors can contribute to a weak or absent molecular ion peak ([M+H]⁺ at m/z 317.2) for this compound (C₂₀H₂₈O₃, molecular weight 316.4 g/mol )[1].

  • In-source Fragmentation: this compound, like other prenylated compounds, can be susceptible to fragmentation within the ion source of the mass spectrometer. This is particularly common with higher source temperatures or cone voltages.

    • Troubleshooting:

      • Reduce the ion source temperature.

      • Lower the cone or fragmentor voltage to soften the ionization conditions.

  • Adduct Formation: Instead of the protonated molecule [M+H]⁺, you might be observing other adducts, which can dilute the signal of the ion of interest. Common adducts include sodium [M+Na]⁺ (m/z 339.2), potassium [M+K]⁺ (m/z 355.2), and ammonium (B1175870) [M+NH₄]⁺ (m/z 334.2)[2][3].

    • Troubleshooting:

      • Minimize sources of sodium and potassium contamination (e.g., use high-purity solvents and new glassware).

      • Lower the pH of the mobile phase by adding a small amount of formic acid (e.g., 0.1%) to favor the formation of [M+H]⁺[3].

  • Poor Ionization Efficiency: The compound may not be ionizing efficiently under the current conditions.

    • Troubleshooting:

      • Optimize the mobile phase composition. For reversed-phase chromatography, a gradient of water and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid is a good starting point.

      • Ensure the electrospray needle is correctly positioned and the voltage is optimized.

Q2: I am observing a prominent fragment at m/z 179. What does this correspond to?

A2: A fragment at m/z 179 likely corresponds to the coniferyl alcohol portion of the molecule. This results from the cleavage of the ether bond linking the geranyl group to the coniferyl alcohol moiety. The neutral loss of the geranyl group (C₁₀H₁₆) has a mass of 136 Da.

Q3: What are the expected major fragmentation pathways for this compound in positive ion ESI-MS/MS?

A3: Based on the fragmentation of similar O-prenylated compounds, the following pathways are expected for the [M+H]⁺ ion (m/z 317.2):

  • Loss of the Geranyl Group: The most likely fragmentation is the cleavage of the C-O ether bond, resulting in the loss of a neutral geraniol (B1671447) molecule (154 Da) or the geranyl cation (137 Da), leading to a prominent fragment corresponding to the protonated coniferyl alcohol at m/z 181 .

  • Cleavage within the Geranyl Moiety: The geranyl group itself can undergo fragmentation. A characteristic loss for O-prenylated compounds is the neutral loss of a C₅H₈ terpene unit (68 Da)[4]. This would result in a fragment at m/z 249.2 . Further fragmentation of the remaining prenyl chain can also occur.

  • Dehydration: Alcohols can undergo dehydration, leading to the loss of a water molecule (18 Da)[5]. This would produce a fragment at m/z 299.2 .

The following diagram illustrates these potential fragmentation pathways:

fragmentation_pathway M_H [M+H]⁺ m/z 317.2 frag_181 [Coniferyl Alcohol + H]⁺ m/z 181 M_H->frag_181 - C₁₀H₁₆ (Geranyl) frag_249 [M+H - C₅H₈]⁺ m/z 249.2 M_H->frag_249 - C₅H₈ frag_299 [M+H - H₂O]⁺ m/z 299.2 M_H->frag_299 - H₂O

Caption: Potential fragmentation pathways of [M+H]⁺ for this compound.

Q4: My signal intensity is low and the peak shape is poor. How can I improve this?

A4: Poor signal intensity and peak shape can be due to a variety of factors related to both the LC and MS parameters.

  • Liquid Chromatography:

    • Column Choice: A C18 column is a common starting point for compounds of this polarity. Ensure the column is not degraded.

    • Mobile Phase: Optimize the gradient profile. A shallow gradient may improve peak shape. Ensure the mobile phase is properly degassed. The addition of 0.1% formic acid can improve peak shape for phenolic compounds.

    • Flow Rate: Ensure the flow rate is appropriate for the column dimensions.

  • Mass Spectrometry:

    • Ion Source Contamination: A dirty ion source can significantly suppress the signal. Clean the ion source components according to the manufacturer's instructions.

    • Ion Suppression: Matrix components from your sample can co-elute with your analyte and suppress its ionization. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.

    • Incorrect MS Parameters: Re-optimize MS parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and detector gain.

Quantitative Data Summary

The following table summarizes the expected m/z values for common adducts and fragment ions of this compound in positive ion mode.

Ion TypeFormulaCalculated m/z
Protonated Molecule [C₂₀H₂₈O₃ + H]⁺317.2111
Sodium Adduct [C₂₀H₂₈O₃ + Na]⁺339.1930
Potassium Adduct [C₂₀H₂₈O₃ + K]⁺355.1670
Ammonium Adduct [C₂₀H₂₈O₃ + NH₄]⁺334.2377
Fragment Ion 1 [M+H - H₂O]⁺299.2011
Fragment Ion 2 [M+H - C₅H₈]⁺249.1536
Fragment Ion 3 [Coniferyl Alcohol + H]⁺181.0859

Experimental Protocols

General LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrument and sample matrix.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • If analyzing from a complex matrix (e.g., plant extract, biological fluid), perform a sample cleanup step such as liquid-liquid extraction or solid-phase extraction (SPE) with a C18 cartridge.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (optimize for minimal in-source fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Acquisition Mode: Full scan (m/z 100-500) and product ion scan of m/z 317.2.

    • Collision Energy: Optimize for desired fragmentation (e.g., ramp from 10-40 eV).

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in LC-MS analysis of this compound.

troubleshooting_workflow start Problem Encountered (e.g., No Peak, Poor Signal) check_lc Check LC System - Pressure normal? - Solvent levels okay? start->check_lc check_ms Check MS System - In standby/error? - Gas flows active? check_lc->check_ms LC OK investigate_lc Investigate LC - Check for leaks - Purge pump - Check column check_lc->investigate_lc LC Issue investigate_ms Investigate MS - Check tuning - Clean source - Calibrate check_ms->investigate_ms MS Issue check_sample Check Sample Integrity - Degradation? - Correct concentration? check_ms->check_sample MS OK investigate_lc->check_lc investigate_ms->check_ms remake_sample Prepare Fresh Sample check_sample->remake_sample Sample Issue optimize_method Optimize Method - Adjust gradient - Modify source parameters - Check for adducts check_sample->optimize_method Sample OK remake_sample->check_sample resolve_method Systematic Optimization - One parameter at a time optimize_method->resolve_method Further Issues end Problem Resolved optimize_method->end Optimization Successful resolve_method->optimize_method

Caption: General troubleshooting workflow for LC-MS analysis.

References

minimizing degradation of O-geranylconiferyl alcohol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of O-geranylconiferyl alcohol during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, focusing on identifying potential causes of degradation and providing solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low yield of this compound Degradation during extraction: Exposure to high temperatures, light, or oxidative conditions.- Temperature: Maintain extraction temperature between 40-50°C. - Light: Protect the sample from light by using amber glassware or covering vessels with aluminum foil. - Oxidation: Add antioxidants like ascorbic acid (0.1-1% w/v) and a chelating agent like EDTA (1-10 mM) to the extraction solvent. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient extraction method: Use of a suboptimal solvent or extraction technique.- Solvent: Use moderately polar solvents such as ethanol (B145695) or methanol (B129727), as these have shown to be effective for extracting phenolic compounds. - Technique: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for shorter extraction times and potentially lower degradation.
Presence of unknown peaks in chromatogram Degradation products: this compound may have degraded into other compounds.- Analyze for degradation products: Use HPLC-DAD or LC-MS to identify potential degradation products. - Optimize extraction conditions: Refer to the solutions for "Low yield" to minimize further degradation.
Co-extraction of impurities: The extraction solvent may be co-extracting other compounds from the plant matrix.- Purification: Implement a purification step after extraction, such as column chromatography or preparative HPLC.
Discoloration of the extract (e.g., browning) Oxidation: Phenolic compounds are prone to oxidation, which can cause discoloration.- Inert atmosphere: Grind the plant material under liquid nitrogen to minimize oxidation. - Antioxidants: Add ascorbic acid to the extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The primary factors are:

  • Oxidation: this compound, as a phenolic compound, is susceptible to oxidation, which can be catalyzed by enzymes (e.g., polyphenol oxidase) released from plant cells upon homogenization, as well as by the presence of metal ions.

  • Temperature: High temperatures can accelerate the rate of both oxidative and non-oxidative degradation.[1] While increased temperature can improve extraction efficiency, it is a critical factor to control to prevent degradation of thermolabile compounds.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of phenolic compounds.[2]

  • pH: Extreme pH conditions (highly acidic or alkaline) can lead to the degradation of phenolic compounds.

Q2: What is the ideal solvent for extracting this compound?

A2: Moderately polar solvents are generally most effective for extracting phenolic compounds. Moderately polar solvents appear to be the best medium for extraction of antimicrobial compounds from Zanthoxylum species when compared with highly polar and non-polar solvents. Ethanol and methanol are commonly used and have demonstrated good extraction yields for similar compounds. The choice of solvent may need to be optimized based on the specific plant matrix.

Q3: How can I prevent oxidation during the extraction process?

A3: To prevent oxidation, you can:

  • Work quickly and at low temperatures: Minimize the time between grinding the plant material and extraction, and keep the sample cool.

  • Use an inert atmosphere: Grinding the plant material under liquid nitrogen and performing the extraction under a nitrogen or argon atmosphere can significantly reduce oxidation.

  • Add antioxidants: Incorporate antioxidants like ascorbic acid (Vitamin C) into your extraction solvent. Ascorbic acid is a reducing agent that can scavenge oxygen and inhibit oxidative enzymes.

  • Use chelating agents: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to the extraction solvent. EDTA binds metal ions that can catalyze oxidative reactions.[3]

Q4: Is Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) better for preserving this compound?

A4: Both UAE and MAE are advanced extraction techniques that can offer advantages over conventional methods by reducing extraction time and often allowing for the use of lower temperatures, which can help preserve thermolabile compounds like this compound.[4][5] The choice between them may depend on the specific plant material and available equipment. UAE is known for its efficiency at lower temperatures, while MAE is very rapid. A comparative study would be the best way to determine the optimal method for your specific application.

Q5: How can I monitor the degradation of this compound during my experiments?

A5: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for quantifying this compound and detecting the appearance of degradation products.[6][7][8][9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more sensitive detection and for the identification of the chemical structures of any degradation products.[11][12][13][14]

Data Presentation

The following tables summarize quantitative data from studies on the extraction of phenolic compounds, providing a reference for expected yields and the impact of different extraction parameters.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Moringa oleifera Leaves

Extraction MethodExtraction Yield (%)Total Phenolic Content (mg GAE/g dry weight)Total Flavonoid Content (mg CE/g dry weight)
Agitation45.12 ± 0.8074.87 ± 0.1918.46 ± 0.25
Sonication56.44 ± 0.82--
Aqueous62.22 ± 0.68--
Data adapted from a study on Moringa oleifera leaves. GAE = Gallic Acid Equivalents; CE = Catechin Equivalents.

Table 2: Comparison of Green Extraction Methods for Phenolic Compounds from Exhausted Olive Oil Pomace

Extraction MethodHydroxytyrosol (mg/100 mg extract)Tyrosol (mg/100 mg extract)Catechol (mg/100 mg extract)
Ultrasound-Assisted Hydroethanolic Extraction (USAHE)2.021 ± 0.290.987 ± 0.090.121 ± 0.005
Conventional Extraction (Water at 50°C)---
Data adapted from a study on exhausted olive oil pomace.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Stabilization Additives

This protocol describes a general procedure for the extraction of this compound from a plant matrix using UAE with the addition of ascorbic acid and EDTA to minimize degradation.

Materials:

  • Dried and powdered plant material

  • Extraction Solvent: 80% Ethanol (v/v) in deionized water

  • Ascorbic acid

  • EDTA (disodium salt)

  • Ultrasonic bath or probe sonicator

  • Amber glass flasks or flasks covered in aluminum foil

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

Procedure:

  • Prepare the Extraction Solvent: For every 100 mL of 80% ethanol, dissolve 100 mg of ascorbic acid (0.1% w/v) and 37.2 mg of EDTA (1 mM).

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material into a 250 mL amber glass flask.

  • Extraction: Add 100 mL of the prepared extraction solvent to the flask. Place the flask in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 30 minutes at a controlled temperature of 40°C. If using a probe sonicator, use a pulsed mode to avoid overheating the sample.

  • Filtration: After sonication, filter the extract through filter paper to remove the solid plant material. For analytical purposes, a second filtration through a 0.45 µm syringe filter is recommended.

  • Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried extract in an amber vial at -20°C.

Protocol 2: HPLC-DAD Analysis of this compound

This protocol provides a general method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-30 min: Linear gradient to 50% A, 50% B

    • 30-35 min: Linear gradient to 5% A, 95% B

    • 35-40 min: Hold at 5% A, 95% B

    • 40-45 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 280 nm for phenolic compounds. A full UV-Vis spectrum (200-400 nm) should be recorded to confirm peak identity.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition.

  • Sample Preparation: Dissolve a known amount of the dried extract in the initial mobile phase composition to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plant Material grind Grinding (Liquid N2) start->grind extraction Ultrasound-Assisted Extraction (40°C, 30 min) Solvent: 80% EtOH + Ascorbic Acid + EDTA (in darkness) grind->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator, <40°C) filtration->evaporation hplc HPLC-DAD Analysis evaporation->hplc lcms LC-MS Analysis (Optional) hplc->lcms end Quantification of This compound hplc->end lcms->end

Caption: Workflow for the extraction and analysis of this compound.

degradation_pathways ogca This compound degradation_products Degradation Products (e.g., quinones, smaller phenolics) ogca->degradation_products Degradation oxidation Oxidation (Enzymatic/Non-enzymatic) temperature High Temperature light Light Exposure (UV)

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Enhancing the Bioavailability of O-Geranylconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of O-geranylconiferyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties relevant to bioavailability?

A1: this compound is a naturally occurring phenolic compound.[1] Its structure includes a geranyl group, which contributes to its lipophilic (fat-soluble) nature. This high lipophilicity results in very low aqueous solubility, a primary factor limiting its oral bioavailability. The predicted logP (a measure of lipophilicity) is high, and its water solubility is estimated to be very low, posing a significant challenge for its absorption in the gastrointestinal tract.[2]

Q2: Why is the oral bioavailability of this compound expected to be low?

A2: The low oral bioavailability of this compound is anticipated due to several factors inherent to its chemical structure:

  • Poor Aqueous Solubility: As a lipophilic compound, it does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3][4][5]

  • First-Pass Metabolism: Like many natural phenolic compounds, it is likely susceptible to extensive metabolism in the liver and intestinal wall before it can reach systemic circulation.[5][6][7]

  • Efflux Transporter Activity: It may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump the compound back into the intestinal lumen, reducing its net absorption.

Q3: What are the primary formulation strategies to enhance the bioavailability of this compound?

A3: Several advanced formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of lipophilic compounds like this compound. These include:

  • Nanoformulations: Encapsulating the compound in nanocarriers can improve its solubility, protect it from degradation, and enhance absorption.[8] Common examples include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, improving their stability and oral absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gut, enhancing the solubilization and absorption of the drug.[9][10]

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate in the gastrointestinal fluids.[11]

Troubleshooting Guides

Issue 1: Poor in vitro dissolution of this compound formulation.

Question: My novel formulation of this compound is showing poor dissolution in simulated gastric and intestinal fluids. What are the potential causes and how can I troubleshoot this?

Answer:

Potential Cause Troubleshooting Strategy
Inadequate solubilization in the formulation - Increase the concentration of the surfactant or co-solvent in your SEDDS formulation. - For SLNs, ensure the drug was fully dissolved in the molten lipid during preparation.
Drug precipitation upon dispersion - Optimize the oil-to-surfactant ratio in your SEDDS to ensure the formation of a stable emulsion with a small droplet size. - For solid dispersions, screen for polymers that have a higher miscibility with this compound.
Suboptimal particle size - If using particle size reduction, aim for a particle size in the nanometer range. - For nanoformulations, ensure the formulation process is optimized to produce nanoparticles with a narrow size distribution.
Inappropriate dissolution medium - Ensure the pH and composition of your dissolution medium accurately reflect the physiological conditions of the intended site of absorption.
Issue 2: Low permeability of this compound in Caco-2 cell assays.

Question: My formulation has improved the solubility of this compound, but the Caco-2 cell permeability remains low. What could be the reason and how can I address it?

Answer:

Potential Cause Troubleshooting Strategy
Active efflux by P-glycoprotein (P-gp) - Co-administer a known P-gp inhibitor (e.g., verapamil) in your Caco-2 assay. A significant increase in the apparent permeability coefficient (Papp) would confirm P-gp mediated efflux. - Some formulation excipients, like certain surfactants used in SEDDS, can also inhibit P-gp.
Poor membrane partitioning - The lipophilicity of the compound might be too high, causing it to remain within the cell membrane without partitioning into the basolateral side. - Consider formulating with excipients that can enhance membrane fluidity.
Low recovery of the compound - Highly lipophilic compounds can adsorb to the plasticware of the assay system. Use low-binding plates and ensure your analytical method can accurately quantify the compound at low concentrations.[12][13]
Issue 3: High variability and low bioavailability in in vivo animal studies.

Question: After oral administration of my this compound formulation in rats, I am observing highly variable plasma concentrations and overall low bioavailability. What are the likely causes and what steps can I take to improve the results?

Answer:

Potential Cause Troubleshooting Strategy
Extensive first-pass metabolism - Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically permissible and relevant to the research question. - Nanoformulations can sometimes reduce first-pass metabolism by promoting lymphatic uptake.[10]
In vivo instability of the formulation - The formulation may be breaking down in the gastrointestinal tract before the compound can be absorbed. Assess the stability of your formulation in simulated gastric and intestinal fluids.
Food effects - The presence or absence of food can significantly impact the absorption of lipophilic compounds. Standardize the feeding schedule of your animals and consider conducting studies in both fed and fasted states.
Dose-dependent absorption - The absorption mechanisms may be saturable. Conduct a dose-ranging study to determine if the bioavailability changes with the administered dose.[14]

Quantitative Data Summary

The following tables provide hypothetical but realistic quantitative data for this compound based on findings for structurally related compounds like geraniol.[15][16] These tables are intended to serve as a benchmark for researchers to compare their own experimental results.

Table 1: In Vitro Permeability of this compound in Different Formulations

FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Unformulated this compound0.5 ± 0.15.2
This compound in SEDDS3.8 ± 0.51.8
This compound in SLNs2.9 ± 0.42.1

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (Dose: 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (%)
Unformulated (in suspension)50 ± 152.0250 ± 70< 5%
SEDDS Formulation450 ± 901.02800 ± 550~ 40%
SLN Formulation320 ± 751.52100 ± 480~ 30%

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Separately, heat an aqueous surfactant solution (e.g., Tween 80 in water) to the same temperature.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency by separating the free drug from the SLNs and quantifying the drug concentration in both fractions.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test formulation of this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • For efflux studies, add the formulation to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver compartment (basolateral for A to B transport, apical for B to A transport).

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate Papp using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Problem Low Bioavailability of This compound Formulation Select Formulation Strategy (e.g., SLNs, SEDDS) Problem->Formulation Optimization Optimize Formulation Parameters Formulation->Optimization Dissolution Dissolution Testing Optimization->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Pharmacokinetics Pharmacokinetic Studies in Animals Permeability->Pharmacokinetics

Caption: Workflow for improving the bioavailability of this compound.

Troubleshooting_Logic Start Experiment Shows Low Bioavailability Dissolution Poor Dissolution? Start->Dissolution Permeability Low Permeability? Dissolution->Permeability No Solubility Improve Solubility Dissolution->Solubility Yes Variability High Variability in PK data? Permeability->Variability No Efflux Investigate Efflux Permeability->Efflux Yes Metabolism Assess Metabolism Variability->Metabolism Yes Solubility->Dissolution Efflux->Permeability Metabolism->Variability

Caption: Troubleshooting logic for low bioavailability experiments.

References

addressing matrix effects in O-geranylconiferyl alcohol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of O-geranylconiferyl alcohol, with a focus on addressing and mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1] In complex matrices like plant extracts, where this compound is often found, numerous compounds can interfere with its ionization in the mass spectrometer's source, compromising the accuracy, reproducibility, and sensitivity of the analysis.

Q2: What are the common signs of matrix effects in my LC-MS data for this compound?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response in replicate injections of the same sample.

  • Discrepancies between the results obtained from different sample dilutions.

  • Inaccurate quantification when comparing results from standard solutions prepared in a pure solvent versus those prepared in a sample matrix (matrix-matched standards).

  • Significant ion suppression or enhancement observed when comparing the signal of a post-extraction spiked sample to a neat standard solution.

Q3: What are the primary strategies to mitigate matrix effects when quantifying this compound?

A3: The main strategies can be categorized into three areas:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components. Common methods include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

  • Chromatographic Separation: Optimizing the LC method to achieve baseline separation of this compound from co-eluting matrix components.

  • Calibration and Normalization: Using calibration techniques that compensate for matrix effects, such as matrix-matched calibration, the standard addition method, or the use of a stable isotope-labeled internal standard.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inefficient extraction from the plant matrix.Optimize the extraction solvent. For lignans (B1203133) like this compound, aqueous mixtures of methanol (B129727) or ethanol (B145695) (70-80%) are often effective.[2][3] Consider ultrasonication or maceration to improve extraction efficiency.[2] For oil-rich samples, a preliminary defatting step with a nonpolar solvent like n-hexane may be necessary.[2]
Degradation of the analyte during sample processing.This compound is relatively stable, but prolonged exposure to high temperatures should be avoided. Dry plant material at temperatures below 60°C.[2][3]
Poor Peak Shape and Resolution Suboptimal chromatographic conditions.Optimize the mobile phase gradient, flow rate, and column temperature. A reversed-phase C18 column is commonly used for the separation of lignans.[2]
Co-eluting interfering compounds.Improve sample cleanup using SPE or LLE to remove matrix components that may interfere with the chromatography.
High Variability in Quantitative Results Significant and variable matrix effects between samples.Implement a robust calibration strategy. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If this is not feasible, matrix-matched calibration or the standard addition method are effective alternatives.
Inconsistent sample preparation.Ensure that the sample preparation protocol is followed precisely for all samples and standards.
Suspected Ion Suppression or Enhancement Co-eluting matrix components affecting ionization.Perform a post-extraction spike experiment to quantify the extent of the matrix effect.[1] If significant effects are observed, improve sample cleanup or adjust chromatographic conditions to separate the analyte from the interfering compounds. Diluting the sample extract can also reduce the concentration of interfering components.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of lignans, including this compound, from a dried plant matrix.

Materials:

  • Dried and finely ground plant material

  • 80% Methanol in water (v/v)

  • n-Hexane (for optional defatting step)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Defatting (Optional, for oil-rich samples):

    • Weigh 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

    • Discard the supernatant. Repeat this step twice.

    • Allow the pellet to air dry completely.

  • Extraction:

    • To the (defatted) plant material, add 10 mL of 80% methanol.

    • Vortex vigorously for 2 minutes.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 80% methanol and combine the supernatants.

  • Final Preparation:

    • Evaporate the combined supernatants to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Protocol 2: Quantification of Matrix Effects using a Post-Extraction Spike

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the initial mobile phase at a known concentration.

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with the standard solution before the extraction process. This is used to determine recovery.

    • Set C (Post-extraction Spike): Extract a blank matrix sample as described in Protocol 1. Spike the final, reconstituted extract with the standard solution to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the matrix effect (ME) and recovery (RE) using the following formulas:

    • %ME = (Peak Area in Set C / Peak Area in Set A) * 100

    • %RE = (Peak Area in Set B / Peak Area in Set C) * 100

A %ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

The following tables present illustrative data on the impact of different sample cleanup and calibration strategies on the quantification of this compound. Note: This data is representative and will vary depending on the specific matrix and experimental conditions.

Table 1: Effect of Sample Cleanup Method on Matrix Effect and Recovery

Cleanup MethodMatrix Effect (%)Recovery (%)
None (Dilute-and-Shoot) 45% (Suppression)98%
Liquid-Liquid Extraction (LLE) 75% (Suppression)92%
Solid-Phase Extraction (SPE) 95%88%

Table 2: Comparison of Calibration Strategies for Accuracy in the Presence of Matrix Effects

Calibration MethodMeasured Concentration (ng/mL)Accuracy (%)
External Standard in Solvent 5555%
Matrix-Matched Calibration 9898%
Standard Addition 101101%
Stable Isotope-Labeled Internal Standard 9999%
(True Concentration = 100 ng/mL)

Visualizations

Caption: Workflow for this compound quantification.

Troubleshooting_Matrix_Effects Start Inaccurate Quantification (Suspected Matrix Effect) Check Assess Matrix Effect (Post-Extraction Spike) Start->Check Result Significant ME? Check->Result Optimize_Cleanup Improve Sample Cleanup (e.g., SPE) Result->Optimize_Cleanup Yes Optimize_Chroma Optimize Chromatography Result->Optimize_Chroma Yes Use_IS Implement Advanced Calibration (e.g., Isotope-Labeled IS) Result->Use_IS Yes End Accurate Quantification Result->End No Optimize_Cleanup->End Optimize_Chroma->End Use_IS->End

Caption: Decision tree for addressing matrix effects.

References

Validation & Comparative

Validating the In Vitro Anti-Inflammatory Effects of O-Geranylconiferyl Alcohol Derivatives and a Standard Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction: O-geranylconiferyl alcohol is a naturally occurring phenolic compound with potential therapeutic applications.[1] While direct in vitro anti-inflammatory studies on this compound are limited, research on its structural components and related molecules provides valuable insights into its potential efficacy. This guide offers a comparative analysis of the in vitro anti-inflammatory effects of Geraniol, a key structural component of this compound, and Dexamethasone, a well-established steroidal anti-inflammatory drug. The data presented is derived from studies on lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, a widely accepted in vitro model for inflammation.[2]

This guide is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of natural compounds and their potential as therapeutic agents.

Comparative Efficacy of Geraniol and Dexamethasone

The following tables summarize the inhibitory effects of Geraniol and Dexamethasone on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines

CompoundAssayModelKey FindingsReference
Geraniol Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsDose-dependent reduction in iNOS expression.[2][2]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)LPS-stimulated RAW 264.7 cellsDose-dependent reduction in the expression of TNF-α, IL-1β, and IL-6.[2][2]
Dexamethasone Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsDose-dependent inhibition of NO production with an IC50 of 34.60 µg/mL.[3][3]
Pro-inflammatory Cytokines (TNF-α, IL-6)LPS-stimulated RAW 264.7 cellsSignificant decrease in the production of TNF-α and IL-6.[4][5][4][5]
Pro-inflammatory Cytokine (IL-1β)LPS-stimulated RAW 264.7 cellsInhibition of IL-1β gene expression.[6][6]

Table 2: Inhibition of Pro-inflammatory Enzymes

CompoundTarget EnzymeModelKey FindingsReference
Geraniol Inducible Nitric Oxide Synthase (iNOS)LPS-stimulated RAW 264.7 cellsDownregulated iNOS expression.[2][2]
Cyclooxygenase-2 (COX-2)LPS-stimulated RAW 264.7 cellsDownregulated COX-2 expression.[2][2]
Dexamethasone Not explicitly stated in the provided abstracts for direct enzyme inhibition, but effects are mediated through inhibition of gene expression of iNOS and COX-2.LPS-stimulated RAW 264.7 cellsReduces NO and PGE2 production, indicating indirect inhibition of iNOS and COX-2 activity.[4][4]

Experimental Protocols

A generalized experimental protocol for evaluating the in vitro anti-inflammatory effects of a test compound using LPS-stimulated RAW 264.7 macrophages is outlined below. This protocol is a synthesis of methodologies described in the cited literature.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well or 6-well for cytokine and protein analysis) and allowed to adhere overnight.

  • Treatment:

    • Cells are pre-treated with various non-toxic concentrations of the test compound (e.g., Geraniol) or the positive control (e.g., Dexamethasone) for a specified period (e.g., 1-2 hours).

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.

Key Experimental Assays
  • Cell Viability Assay (MTT Assay): To determine the non-toxic concentrations of the test compounds, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protein Expression Analysis (Western Blot): The expression levels of key inflammatory proteins like iNOS and COX-2 in cell lysates are determined by Western blotting using specific primary and secondary antibodies.

  • Gene Expression Analysis (RT-qPCR): The mRNA expression levels of pro-inflammatory cytokines and enzymes are quantified using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_analysis Data Analysis & Comparison start Seed RAW 264.7 Cells treatment Pre-treat with Test Compound (e.g., Geraniol) or Control (Dexamethasone) start->treatment stimulation Stimulate with LPS treatment->stimulation no_assay NO Production (Griess Assay) stimulation->no_assay cytokine_assay Cytokine Levels (ELISA) stimulation->cytokine_assay protein_assay Protein Expression (Western Blot) iNOS, COX-2 stimulation->protein_assay mrna_assay mRNA Expression (RT-qPCR) stimulation->mrna_assay analysis Compare inhibitory effects of Test Compound vs. Control no_assay->analysis cytokine_assay->analysis protein_assay->analysis mrna_assay->analysis

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Signaling Pathway Inhibition

Geraniol has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[2]

signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB (p65) Geraniol Geraniol Geraniol->TLR4 Inhibits Geraniol->NFkB Inhibits Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA DNA NFkB_n->DNA Binds to DNA->Inflammatory_Genes Activates

Caption: Inhibition of the TLR4/NF-κB pathway by Geraniol.

Conclusion

The available in vitro data strongly suggest that Geraniol, a significant structural component of this compound, possesses potent anti-inflammatory properties. It effectively reduces the production of key inflammatory mediators, including nitric oxide and pro-inflammatory cytokines, in LPS-stimulated macrophages. Its mechanism of action involves the downregulation of iNOS and COX-2 expression through the inhibition of the TLR4/NF-κB signaling pathway.[2]

When compared to the well-established anti-inflammatory drug Dexamethasone, Geraniol demonstrates a similar profile in terms of inhibiting pro-inflammatory cytokine production. While Dexamethasone's potency is well-documented, the efficacy of Geraniol highlights the potential of this compound and related natural compounds as subjects for further anti-inflammatory drug discovery and development. Future in vitro studies directly examining this compound are warranted to fully elucidate its anti-inflammatory potential and mechanisms of action.

References

The Structural Dance of Efficacy: A Comparative Guide to O-Geranylconiferyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of O-geranylconiferyl alcohol derivatives, drawing upon experimental data from closely related phenylpropanoids to illuminate the path for future drug discovery.

While direct, comprehensive SAR studies on a wide range of this compound derivatives are limited in the public domain, valuable insights can be gleaned from research on analogous structures, such as derivatives of coniferyl aldehyde, ferulic acid, and sinapyl alcohol. This compound itself is a naturally occurring phenolic compound known for its antioxidant and potential antimicrobial properties.[1] The addition of the lipophilic geranyl group to the coniferyl alcohol scaffold is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

This guide will synthesize findings from related compounds to project the SAR of this compound derivatives, focusing on cytotoxicity and anti-inflammatory activities.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize the cytotoxic and antioxidant activities of derivatives of the structurally related coniferyl aldehyde and ferulic acid. This data serves as a foundational platform for predicting the bioactivity of this compound analogs.

Table 1: Cytotoxicity of Coniferyl Aldehyde Derivatives against H1299 Non-Small Cell Lung Cancer Cells

CompoundModificationIC50 (µM)
Coniferyl aldehydeParent Compound> 100
Derivative 1(E)-3-(4-acetoxy-3-methoxyphenyl)acrylaldehyde15.2
Derivative 2(E)-3-(3,4-diacetoxyphenyl)acrylaldehyde12.5
Derivative 4 (E)-3-(4-acetoxy-3,5-dimethoxyphenyl)acrylaldehyde 6.7
Derivative 8(E)-3-(4-(isobutyryloxy)-3-methoxyphenyl)acrylaldehyde21.3
Derivative 9(E)-3-(3-methoxy-4-((3,4,5-trimethoxybenzoyl)oxy)phenyl)acrylaldehyde18.9
Derivative 10(E)-3-(3-methoxy-4-((4-nitrobenzoyl)oxy)phenyl)acrylaldehyde14.8
Derivative 11(E)-3-(4-((4-cyanobenzoyl)oxy)-3-methoxyphenyl)acrylaldehyde17.6

Data extrapolated from a study on coniferyl aldehyde derivatives, which share the core phenylpropanoid structure.

Table 2: Antioxidant Activity of Ferulic Acid and its Derivatives

CompoundActivity MetricResult
Ferulic acidABTS Radical Scavenging++++
FRAP Assay+++
Iso-ferulic acidABTS Radical Scavenging++
FRAP Assay+++
Coniferyl aldehydeABTS Radical Scavenging++
FRAP Assay+++
Methyl ferulateABTS Radical Scavenging+
FRAP Assay++
Ethyl ferulateABTS Radical Scavenging+
FRAP Assay++

Qualitative summary based on a comparative study of ferulic acid and its derivatives.[2] The number of '+' indicates the relative strength of the activity.

Structure-Activity Relationship Insights

Based on the available data for related compounds, several key SAR trends can be inferred for this compound derivatives:

  • The Geranyl Moiety: The introduction of the geranyl group at the 4-hydroxyl position of the coniferyl alcohol backbone is expected to significantly increase the lipophilicity of the molecule. This modification could enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved biological activity. However, it may also influence solubility and metabolic stability.

  • Modifications of the Phenolic Hydroxyl Group: As suggested by the data on coniferyl aldehyde derivatives, esterification of the phenolic hydroxyl group can lead to a significant increase in cytotoxic activity.[3] Acetylation, in particular, appears to be a favorable modification.

  • Substitution on the Phenyl Ring: The presence and position of methoxy (B1213986) groups on the phenyl ring play a crucial role in the antioxidant activity of phenylpropanoids. The additional methoxy group in sinapyl alcohol derivatives, for instance, contributes to their biological effects.[4][5][6]

  • The Propenyl Side Chain: Modifications to the propen-1-ol side chain of this compound, such as oxidation to an aldehyde or esterification of the alcohol, would likely have a profound impact on its biological activity profile, as seen in the comparison between ferulic acid and coniferyl aldehyde.[2][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of related compounds. These protocols can be adapted for the evaluation of novel this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The biological activities of phenylpropanoids are often mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using the DOT language, visualize a potential experimental workflow for screening this compound derivatives and a plausible signaling pathway they might modulate.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (NO Inhibition Assay) Characterization->AntiInflammatory Antioxidant Antioxidant Screening (DPPH, ABTS assays) Characterization->Antioxidant SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis AntiInflammatory->SAR_Analysis Antioxidant->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_Study Mechanism of Action Studies Lead_Optimization->Mechanism_Study

Caption: Experimental workflow for the synthesis, screening, and optimization of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases p65 p65 NFkB->p65 p50 p50 NFkB->p50 NFkB_nuc NF-κB (p65/p50) p65->NFkB_nuc p50->NFkB_nuc DNA DNA NFkB_nuc->DNA binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA transcription iNOS iNOS iNOS_mRNA->iNOS translation COX2 COX-2 COX2_mRNA->COX2 translation NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Derivative O-Geranylconiferyl Alcohol Derivative Derivative->TAK1 inhibits? Derivative->IKK inhibits? Derivative->NFkB_nuc inhibits nuclear translocation?

Caption: Putative anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB signaling pathway.

References

A Comparative Guide to the Bioactivity of O-geranylconiferyl Alcohol and its Aglycone, Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of O-geranylconiferyl alcohol and its parent compound, coniferyl alcohol. While direct comparative studies are limited, this document synthesizes available data on their individual bioactivities, with a focus on antioxidant, anti-inflammatory, and anticancer properties. The addition of a geranyl moiety to the coniferyl alcohol backbone is expected to modulate its physicochemical properties and, consequently, its biological efficacy.

Introduction to the Compounds

Coniferyl alcohol is a monolignol, a primary building block of lignin, and is widely distributed in the plant kingdom.[1] It is a phenylpropanoid recognized for a range of biological activities, including antifungal, antioxidant, anti-inflammatory, and anticancer effects.[2][3]

This compound is a naturally occurring derivative of coniferyl alcohol, where a geranyl group is attached to the phenolic hydroxyl group.[4] This structural modification increases the lipophilicity of the molecule, which may influence its interaction with biological membranes and cellular targets. It has been identified in various plant species and is suggested to possess antioxidant and antimicrobial properties.[4][5]

Comparative Bioactivity Data

Due to a lack of direct comparative experimental data in the current scientific literature, this section presents the available quantitative bioactivity data for each compound separately. This information is compiled from various studies and provides a basis for a preliminary comparison.

Table 1: Anticancer Activity of Coniferyl Alcohol

Cell LineAssayIC50 ValueExposure TimeReference
KKU-100 (Cholangiocarcinoma)MTT361.87 ± 30.58 µg/mL48 h
KKU-100 (Cholangiocarcinoma)MTT268.27 ± 18.61 µg/mL72 h
KKU-213 (Cholangiocarcinoma)MTT184.37 ± 11.15 µg/mL48 h
KKU-213 (Cholangiocarcinoma)MTT151.03 ± 24.99 µg/mL72 h

No quantitative anticancer data for this compound was identified in the reviewed literature.

Table 2: Anti-inflammatory Activity of Coniferyl Alcohol

ModelAssayConcentrationEffectReference
2K1C Renovascular Hypertensive MiceIn vivo20-40 mg/kg/day (i.g.)Alleviated cardiac inflammation and hypertrophy[2]
Angiotensin II-induced H9C2 cellsCell-based50 µMAlleviated decreased cell viability[2]

No quantitative anti-inflammatory data for this compound was identified in the reviewed literature.

Table 3: Antioxidant Activity

No direct comparative studies or quantitative IC50 values for this compound in standard antioxidant assays (e.g., DPPH, ABTS) were found in the reviewed literature. Coniferyl alcohol is recognized as a potent antioxidant, with activity higher than the standard butylated hydroxytoluene (BHT).[3]

Discussion on the Influence of Geranylation

The addition of a geranyl group to a phenolic compound like coniferyl alcohol can significantly alter its biological activity. The geranyl moiety is a lipophilic 10-carbon isoprenoid chain. Studies on other classes of phenylpropanoids and flavonoids have shown that prenylation (including geranylation) can:

  • Increase Lipophilicity: This can enhance the compound's ability to cross cell membranes and may lead to better cellular uptake and interaction with intracellular targets.[6]

  • Modulate Bioactivity: The presence of the geranyl group can either enhance or decrease the intrinsic activity of the parent molecule, depending on the specific biological target and the steric and electronic effects it imposes. For some flavonoids, geranylation has been shown to enhance anti-inflammatory and anticancer activities.

Based on these general principles, it can be hypothesized that this compound might exhibit enhanced or different bioactivity profiles compared to coniferyl alcohol, particularly in cell-based assays. However, without direct experimental comparison, this remains a theoretical consideration.

Experimental Protocols

Detailed methodologies for key bioassays relevant to the evaluation of these compounds are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours at room temperature.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound.

    • Add a small volume of each test compound dilution to a cuvette or 96-well plate.

    • Add the diluted ABTS•+ solution and mix.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Activity Assay

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Principle: This cell-based assay assesses the potential of a compound to inhibit the inflammatory response in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced is measured indirectly by quantifying its stable end-product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

    • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

    • Nitrite Measurement (Griess Assay):

      • Collect the cell culture supernatant.

      • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

      • Incubate at room temperature for 10-15 minutes.

      • Measure the absorbance at 540 nm.

      • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

    • Cell Viability Assay (MTT): Concurrently, perform an MTT assay on the treated cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm with a reference wavelength of 630 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language)

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis raw_cells RAW 264.7 Macrophages seeding Seed in 96-well plate raw_cells->seeding pretreatment Pre-treat with Compound seeding->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation griess_assay Griess Assay for NO lps_stimulation->griess_assay mtt_assay MTT Assay for Viability lps_stimulation->mtt_assay quantification Quantify Nitrite griess_assay->quantification viability_check Assess Cytotoxicity mtt_assay->viability_check ic50_calc Calculate IC50 quantification->ic50_calc

Caption: Workflow for the LPS-induced nitric oxide production assay.

anticancer_mtt_workflow cluster_cell_prep Cell Preparation cluster_treatment_mtt Treatment cluster_mtt_reaction MTT Reaction cluster_readout Readout & Analysis cancer_cells Cancer Cell Line seed_plate Seed in 96-well plate cancer_cells->seed_plate add_compound Add Test Compound seed_plate->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB IkB->NFkB nucleus Nucleus NFkB->nucleus iNOS_gene iNOS Gene nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Alcohol->IKK Inhibition (Postulated)

Caption: Postulated anti-inflammatory signaling pathway of coniferyl alcohol.

Conclusion

This guide provides a comparative overview of the bioactivities of this compound and coniferyl alcohol based on currently available scientific literature. While coniferyl alcohol has demonstrated notable anticancer and anti-inflammatory properties with some quantitative data, there is a clear need for further research to quantify the bioactivities of this compound and to perform direct comparative studies. The structural modification of geranylation is likely to impact the bioactivity, and future studies should focus on elucidating these structure-activity relationships. The provided experimental protocols and diagrams offer a framework for such future investigations, which will be crucial for unlocking the full therapeutic potential of these natural compounds.

References

Comparative Transcriptomic Analysis of O-geranylconiferyl Alcohol and Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals, a note on the available data: Comprehensive transcriptomic studies on cells treated specifically with O-geranylconiferyl alcohol are not yet publicly available. This guide, therefore, provides a comparative framework based on the transcriptomic effects of structurally and functionally related molecules to offer potential insights into the mechanisms of action of this compound. The compounds discussed include its parent molecule, coniferyl alcohol, and other natural products with similar reported bioactive properties.

Introduction to this compound

This compound is a naturally occurring phenylpropanoid found in various plants.[1] It is a derivative of coniferyl alcohol and possesses a geranyl group, which contributes to its bioactivity.[2] Preliminary research suggests that this compound may have antioxidant and antimicrobial properties, making it a compound of interest for further pharmacological investigation.[2] Understanding its effects on gene expression is a crucial step in elucidating its mechanism of action and therapeutic potential.

Comparative Transcriptomic Data

While direct transcriptomic data for this compound is unavailable, we can draw inferences from studies on related compounds. The following table summarizes hypothetical comparative transcriptomic data based on known effects of related molecules. This data is illustrative and intended to serve as a guide for future research.

GeneHypothetical Fold Change (this compound)Hypothetical Fold Change (Coniferyl Alcohol)Hypothetical Fold Change (Alternative Antioxidant)Associated Pathway
HMOX12.52.12.8Oxidative Stress Response
NQO12.31.92.6Oxidative Stress Response
TNF-α-3.0-2.5-3.2Inflammation
IL-6-2.8-2.2-3.0Inflammation
COX-2-2.6-2.0-2.9Inflammation
BCL-21.81.52.0Apoptosis
BAX-1.7-1.4-1.9Apoptosis

Experimental Protocols

The following is a generalized experimental protocol for a comparative transcriptomic study of a novel compound like this compound. This protocol is based on standard practices in the field.

1. Cell Culture and Treatment:

  • Select a human cell line relevant to the research question (e.g., HepG2 for liver-related effects, HaCaT for skin).
  • Culture cells to 70-80% confluency in appropriate media.
  • Treat cells with this compound, a vehicle control (e.g., DMSO), and comparative compounds at various concentrations for a predetermined time (e.g., 24 hours).

2. RNA Extraction and Quality Control:

  • Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the extracted RNA using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina.
  • Perform paired-end sequencing on an Illumina NovaSeq or similar high-throughput sequencing platform.

4. Bioinformatic Analysis:

  • Assess the quality of raw sequencing reads using FastQC.
  • Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
  • Quantify gene expression using tools such as RSEM or featureCounts.
  • Perform differential gene expression analysis using DESeq2 or edgeR in R.
  • Conduct pathway and gene ontology analysis using tools like GSEA or DAVID to identify enriched biological pathways.

Potential Signaling Pathways

Based on the known activities of related compounds, this compound may modulate key signaling pathways involved in cellular stress and inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Keap1 Keap1 Keap1->Nrf2 MAPK_pathway MAPK Pathway AP1 AP-1 MAPK_pathway->AP1 Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes Antioxidant_Genes Antioxidant Genes (HMOX1, NQO1) Nrf2_n->Antioxidant_Genes AP1->Inflammatory_Genes This compound This compound ROS Oxidative Stress (ROS) This compound->ROS inhibits ROS->IKK ROS->Keap1 ROS->MAPK_pathway

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow

The overall workflow for investigating the transcriptomic effects of this compound is depicted below.

A Cell Culture & Treatment B RNA Extraction & QC A->B C Library Preparation B->C D High-Throughput Sequencing C->D E Bioinformatic Analysis D->E F Pathway & Functional Analysis E->F

Caption: Standard workflow for a transcriptomic study.

References

In Vivo Validation of O-Geranylconiferyl Alcohol's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no direct in vivo studies validating the therapeutic effects of O-geranylconiferyl alcohol (GCA) have been published in peer-reviewed literature. This guide, therefore, extrapolates the potential therapeutic activities of GCA based on the well-documented in vivo effects of its constituent molecules: geraniol (B1671447) and coniferyl alcohol. The experimental data and protocols presented herein are for these related compounds and serve as a foundation for hypothesizing the potential efficacy and investigational pathways for GCA.

Introduction

This compound is a compound formed by the etherification of geraniol and coniferyl alcohol. Geraniol, an acyclic monoterpene alcohol, is a primary component of essential oils from aromatic plants and is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] Coniferyl alcohol is a monolignol, a key precursor in the biosynthesis of lignin, and has demonstrated anti-inflammatory and cardioprotective properties.[3][4] The combination of these two molecules in GCA suggests a potential for synergistic or novel therapeutic activities. This guide provides a comparative overview of the in vivo validated therapeutic effects of geraniol and coniferyl alcohol, offering a predictive framework for the future investigation of GCA.

Comparative Efficacy: Geraniol and Coniferyl Alcohol vs. Standard Therapeutics

To provide a context for the potential efficacy of this compound, this section compares the in vivo performance of its constituent parts, geraniol and coniferyl alcohol, against established therapeutic agents in relevant disease models.

Anti-Inflammatory Effects

Disease Model: Rheumatoid Arthritis (Rat Model)

CompoundAnimal ModelDosageKey OutcomesReference
Geraniol Adjuvant-Induced Arthritis (AIA) in rats25, 50, 100 mg/kg/day, p.o.Significant reduction in paw edema and arthritis score. Decreased plasma levels of IL-1β and TNF-α.[5]
Methotrexate (B535133) (Standard of Care) Adjuvant-Induced Arthritis (AIA) in rats1 mg/kg/week, s.c.Significantly reduced arthritis score. No significant effect on acetylcholine-induced relaxation (endothelial function). Reduced plasma IL-1β and TNF-α levels.[5]
Coniferyl Alcohol Renovascular Hypertension-Induced Cardiac Inflammation (Mouse Model)20, 40 mg/kg/day, i.g.Alleviated cardiac inflammation and hypertrophy. Reduced expression of IL-17, MMP9, COX2, and TNF-α in heart tissues.[4]
Anti-Cancer Effects

Disease Model: Colon Cancer (Mouse Xenograft Model)

CompoundAnimal ModelDosageKey OutcomesReference
Geraniol CT26 colon carcinoma xenograft in miceNot specifiedElicited apoptosis in tumor cells.[6]
5-Fluorouracil (B62378) (Standard of Care) CT26 colon cancer xenograft in BALB/c nude mice20 mg/kg, i.p. daily for 5 daysReduced viability of metastatic colorectal cancer cells and prolonged survival.[7]
Coniferyl Alcohol (related compound) Cholangiocarcinoma cells (in vitro)184.37 µg/mL (IC50)Induced apoptosis in cholangiocarcinoma cells.[8]
Neuroprotective Effects

Disease Model: Alzheimer's Disease (Mouse Model)

CompoundAnimal ModelDosageKey OutcomesReference
Geraniol D-galactose-induced aging model in mice40 mg/kg, p.o. twice weeklyImproved spatial learning and memory. Enhanced anti-oxidant and anti-inflammatory effects. Upregulated Nrf2 and HO-1.[9][10]
Donepezil (B133215) (Standard of Care) Senescence-accelerated mouse prone 8 (SAMP8) modelNot specifiedSignificantly attenuated cognitive dysfunction. Improved endothelial function.[11]

Detailed Experimental Protocols

In Vivo Anti-Inflammatory Activity Assessment

Model: Adjuvant-Induced Arthritis (AIA) in Rats

  • Animals: Male Lewis rats (150-200g).

  • Induction of Arthritis: A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

  • Treatment Protocol:

    • Geraniol Group: Administer geraniol orally at doses of 25, 50, and 100 mg/kg daily, starting from the first signs of arthritis (typically day 10-12 post-adjuvant injection) and continuing for 3 weeks.

    • Methotrexate Group (Positive Control): Administer methotrexate subcutaneously at a dose of 1 mg/kg once weekly for 3 weeks.

    • Control Group: Administer the vehicle (e.g., saline) following the same schedule as the geraniol group.

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of the injected paw using a plethysmometer at regular intervals.

    • Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=no swelling or erythema, 4=severe swelling and erythema with joint deformity).

    • Histopathology: At the end of the study, sacrifice the animals and collect the ankle joints for histological examination of inflammation, pannus formation, and cartilage/bone erosion.

    • Biochemical Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.

In Vivo Anti-Cancer Activity Assessment

Model: Colon Cancer Xenograft in Nude Mice

  • Cell Line: CT26 murine colon carcinoma cells.

  • Animals: Athymic nude mice (BALB/c nu/nu), 4-6 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells suspended in 0.1 mL of Matrigel into the right flank of each mouse.

  • Treatment Protocol:

    • Hypothetical GCA Group: Once tumors reach a palpable size (e.g., 100 mm³), administer GCA orally or intraperitoneally at various doses daily for a specified period (e.g., 21 days).

    • 5-Fluorouracil Group (Positive Control): Administer 5-fluorouracil intraperitoneally at a dose of 20 mg/kg daily for 5 days.[7]

    • Control Group: Administer the vehicle following the same schedule as the GCA group.

  • Assessment of Tumor Growth:

    • Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (length x width²)/2.

    • Tumor Weight: At the end of the study, excise the tumors and weigh them.

    • Apoptosis Analysis: Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 on tumor sections to assess the level of apoptosis.

    • Survival Study: Monitor a separate cohort of animals for survival.

In Vivo Neuroprotective Activity Assessment

Model: D-galactose-Induced Aging in Mice

  • Animals: Male C57BL/6 mice, 8 weeks old.

  • Induction of Aging Model: Administer D-galactose (150 mg/kg) subcutaneously daily for 8 weeks.

  • Treatment Protocol:

    • Geraniol Group: Administer geraniol orally at a dose of 40 mg/kg twice weekly for the duration of the D-galactose treatment.[9]

    • Donepezil Group (Positive Control): Administer donepezil orally at a clinically relevant dose.

    • Control Group: Administer saline.

  • Behavioral Assessment:

    • Morris Water Maze: Assess spatial learning and memory by training the mice to find a hidden platform in a circular pool of water.

    • Y-Maze: Evaluate short-term spatial memory by assessing the spontaneous alternation behavior of the mice in a Y-shaped maze.

  • Biochemical and Histological Analysis:

    • Antioxidant Enzyme Activity: Measure the levels of superoxide (B77818) dismutase (SOD) and catalase in brain homogenates.

    • Inflammatory Markers: Quantify the levels of TNF-α and IL-1β in the hippocampus.

    • Histopathology: Perform Nissl staining on brain sections to assess neuronal loss, particularly in the hippocampus.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Geraniol and Coniferyl Alcohol

The therapeutic effects of geraniol and coniferyl alcohol are mediated through the modulation of several key signaling pathways.

Geraniol_Anti_Inflammatory_Pathway Geraniol Geraniol PI3K_Akt PI3K/Akt Geraniol->PI3K_Akt activates IKK IKK Geraniol->IKK inhibits Nrf2 Nrf2 PI3K_Akt->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces Inflammation Inflammation HO1->Inflammation inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines induces transcription Pro_inflammatory_Cytokines->Inflammation

Geraniol_Anti_Cancer_Pathway Geraniol Geraniol HMG_CoA_Reductase HMG-CoA Reductase Geraniol->HMG_CoA_Reductase inhibits Bax_Bcl2 Bax/Bcl-2 Ratio Geraniol->Bax_Bcl2 increases Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Ras_Rho_prenylation Ras/Rho Prenylation Mevalonate_Pathway->Ras_Rho_prenylation Cell_Proliferation Cell Proliferation Ras_Rho_prenylation->Cell_Proliferation Apoptosis_Induction Apoptosis Induction Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis_Induction Bax_Bcl2->Caspase_Activation

Coniferyl_Alcohol_Anti_Inflammatory_Pathway Coniferyl_Alcohol Coniferyl Alcohol JAK2 JAK2 Coniferyl_Alcohol->JAK2 inhibits NFkB_p65 NF-κB p65 Coniferyl_Alcohol->NFkB_p65 inhibits nuclear translocation STAT3 STAT3 JAK2->STAT3 activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-17, COX2, MMP9) STAT3->Pro_inflammatory_Mediators induces transcription NFkB_p65->Pro_inflammatory_Mediators induces transcription Inflammation_Fibrohypertrophy Inflammation & Fibrohypertrophy Pro_inflammatory_Mediators->Inflammation_Fibrohypertrophy

Hypothetical Experimental Workflow for In Vivo Validation of this compound

GCA_Validation_Workflow Efficacy_Studies Efficacy_Studies Compare_Geraniol Compare_Geraniol Efficacy_Studies->Compare_Geraniol Compare_Coniferyl Compare_Coniferyl Efficacy_Studies->Compare_Coniferyl Compare_Standard Compare_Standard Efficacy_Studies->Compare_Standard Final_Report Comprehensive Report on Therapeutic Potential of GCA Compare_Standard->Final_Report Pharmacokinetics Pharmacokinetics Pharmacokinetics->Final_Report

Conclusion

While direct in vivo data for this compound is currently unavailable, the extensive research on its constituent molecules, geraniol and coniferyl alcohol, provides a strong rationale for its investigation as a potential therapeutic agent. The compiled data suggests that GCA may possess significant anti-inflammatory, anti-cancer, and neuroprotective properties. The provided experimental protocols and comparative data with standard-of-care drugs offer a foundational framework for researchers and drug development professionals to design and execute robust in vivo validation studies for this promising compound. Future research should focus on first establishing the safety profile of GCA, followed by efficacy studies in relevant animal models to elucidate its therapeutic potential and mechanisms of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for O-Geranylconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of O-geranylconiferyl alcohol. The information presented is intended to assist researchers in selecting the most appropriate method for their specific application and to provide a framework for cross-validation to ensure data integrity and consistency across different analytical techniques.

Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and reproducibility of results. Below is a summary of the performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on typical validation parameters.

ParameterHPLC-UVGC-MS
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD)
- Intraday< 1.5%< 2.0%
- Interday< 2.0%< 2.5%
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mL
Specificity GoodExcellent
Sample Throughput HighModerate
Cost LowerHigher

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols serve as a starting point for method development and validation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethyl acetate). The extract may require further dilution and filtration through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • This compound reference standard

3. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 50-550

4. Standard and Sample Preparation:

  • Derivatization: To improve volatility and thermal stability, this compound contains a hydroxyl group that should be derivatized prior to GC-MS analysis. Evaporate a known amount of the standard or sample extract to dryness under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

  • Standard Stock Solution: Prepare a stock solution of the derivatized this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution.

  • Sample Preparation: Extract the compound as described for HPLC. After extraction, the solvent is evaporated, and the residue is derivatized as described above. The derivatized sample is then reconstituted in a suitable solvent for injection.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and GC-MS methods for this compound analysis.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol samples Prepare Standard and Quality Control (QC) Samples start->samples method1 Method 1: HPLC-UV Analysis analysis1 Analyze Samples with HPLC-UV method1->analysis1 method2 Method 2: GC-MS Analysis analysis2 Analyze Samples with GC-MS method2->analysis2 samples->method1 samples->method2 data1 Collect HPLC-UV Data analysis1->data1 data2 Collect GC-MS Data analysis2->data2 comparison Statistical Comparison of Data (e.g., Bland-Altman, t-test) data1->comparison data2->comparison acceptance Acceptance Criteria Met? comparison->acceptance pass Conclusion: Methods are Correlated acceptance->pass Yes fail Investigate Discrepancies (e.g., sample stability, matrix effects) acceptance->fail No end End of Cross-Validation pass->end fail->start Re-evaluate

Caption: Workflow for cross-validation of analytical methods.

This compound and the Phenylpropanoid Pathway

This compound is a derivative of coniferyl alcohol, a key monomer in the biosynthesis of lignin (B12514952) via the phenylpropanoid pathway. This pathway is crucial for plant development, providing structural integrity and defense against pathogens. While the specific signaling roles of this compound are still under investigation, coniferyl alcohol itself has been shown to act as a signaling molecule, providing feedback regulation on the expression of genes within the lignin biosynthetic pathway. The analytical methods described here are essential tools for studying the biosynthesis and potential biological activities of this compound and related compounds.

PhenylpropanoidPathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaric_acid p-Coumaric Acid cinnamic_acid->coumaric_acid C4H caffeic_acid Caffeic Acid coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT coniferaldehyde Coniferaldehyde ferulic_acid->coniferaldehyde 4CL, CCR coniferyl_alcohol Coniferyl Alcohol coniferaldehyde->coniferyl_alcohol CAD o_geranylconiferyl_alcohol This compound coniferyl_alcohol->o_geranylconiferyl_alcohol Prenyltransferase lignin Lignin coniferyl_alcohol->lignin Peroxidases feedback Feedback Regulation coniferyl_alcohol->feedback geranyl_diphosphate Geranyl Diphosphate geranyl_diphosphate->o_geranylconiferyl_alcohol feedback->phenylalanine

Caption: Simplified Phenylpropanoid Pathway leading to this compound.

A Comparative Analysis of Cis- and Trans-Isomers of O-Geranylconiferyl Alcohol: An Examination of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological effects of cis- and trans-isomers of O-geranylconiferyl alcohol. While the parent compound, this compound, is recognized as a naturally occurring phenylpropanoid found in various plants, such as Zanthoxylum nitidum and Fagara rhetza, specific studies isolating and directly comparing the biological activities of its distinct geometric isomers are not presently available in published research.

This guide aims to provide researchers, scientists, and drug development professionals with the current state of knowledge, highlighting the absence of comparative data and presenting general information available for this compound as a whole. The chemical structure of this compound is characterized by a coniferyl alcohol backbone with a geranyl group attached via an ether linkage. The potential for cis- and trans-isomerism arises from the double bond within the geranyl moiety. The specific arrangement of substituents around this double bond dictates the isomer, which can often lead to significant differences in biological activity for many compounds.

The Challenge of Isomer-Specific Research

The lack of comparative studies may be attributed to challenges in the stereoselective synthesis or isolation of the individual cis- and trans-isomers of this compound. Research on the related compound, coniferyl alcohol, has indicated difficulties in the preparation of its distinct cis- and trans-forms, which may extend to its more complex derivatives like this compound. Without pure samples of each isomer, conducting comparative biological assays is not feasible.

General Biological Activities of this compound (Isomer Unspecified)

While a direct comparison is not possible, general biological activities have been associated with this compound, although the specific isomer contributing to these effects is typically not identified in the available literature. These activities are broadly in line with other phenylpropanoids and include potential antioxidant and antimicrobial properties.

The Importance of Stereochemistry: Insights from Related Compounds

The significance of cis- and trans-isomerism in determining biological activity is well-established for other natural products. For instance, in the case of the sesquiterpene alcohol nerolidol, the cis- and trans-isomers have been shown to exhibit different potencies in various biological assays. One study found that cis-nerolidol (B191965) possessed notable scavenging activity against hydroxyl radicals.[1] Similarly, trans-nerolidol has demonstrated strong anti-leishmanial activity.[1] These examples underscore the critical need for future research to isolate and individually assess the biological profiles of the this compound isomers.

Future Research Directions

To address the current knowledge gap, the following experimental workflow would be necessary:

G cluster_0 Synthesis & Isolation cluster_1 Biological Evaluation cluster_2 Data Analysis Stereoselective Synthesis Stereoselective Synthesis Structural Characterization Structural Characterization Stereoselective Synthesis->Structural Characterization Isolation from Natural Source Isolation from Natural Source Isolation from Natural Source->Structural Characterization In Vitro Assays In Vitro Assays Structural Characterization->In Vitro Assays Cell-based Assays Cell-based Assays In Vitro Assays->Cell-based Assays In Vivo Studies In Vivo Studies Cell-based Assays->In Vivo Studies Comparative Analysis Comparative Analysis In Vivo Studies->Comparative Analysis Structure-Activity Relationship Structure-Activity Relationship Comparative Analysis->Structure-Activity Relationship

Caption: Proposed workflow for future comparative studies.

This systematic approach would enable the scientific community to elucidate the specific biological effects of each isomer, potentially uncovering novel therapeutic applications.

Conclusion

References

Safety Operating Guide

Proper Disposal of O-Geranylconiferyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat O-geranylconiferyl alcohol as a hazardous chemical waste, with special attention to its high aquatic toxicity. Under no circumstances should this compound be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl), safety goggles with side shields, and a lab coat.[1] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1] In case of a spill, isolate the area, prevent the substance from entering drains, and clean up using an inert absorbent material.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. The following steps provide a clear workflow for its collection and disposal.

Step 1: Waste Identification and Classification

  • Clearly label this compound waste with the words "Hazardous Waste."

  • Indicate its primary hazard: "Toxic to Aquatic Life."

  • Consult your institution's Environmental Health and Safety (EHS) office for any specific local classification requirements.

Step 2: Waste Segregation and Collection

  • Collect this compound waste in a dedicated, properly labeled, and sealed container. The original container is often a suitable choice.[2][3]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department.

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[4]

Step 3: Storage of Chemical Waste

  • Ensure the waste container is kept tightly closed except when adding waste.

  • Place the primary waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Store in a cool, dry, and well-ventilated area away from heat sources.

Step 4: Arrange for Disposal

  • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.

  • Provide the EHS office with all available information about the compound, including its name and known hazards.

Disposal "Don'ts"

  • DO NOT pour this compound down the sink or any other drain. Its classification as a substance very toxic to aquatic life means even small amounts can harm the environment.[1][3]

  • DO NOT dispose of this compound in the regular solid waste trash.

  • DO NOT attempt to evaporate the chemical as a method of disposal.[2]

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound. The guiding principle is to treat any concentration as hazardous waste.

ParameterValueSource
GHS Hazard Classification Hazardous to the aquatic environment, short-term (Acute) - Category 1; Hazardous to the aquatic environment, long-term (Chronic) - Category 1[1][3]
Disposal Method Collection as hazardous waste for professional disposal.General Laboratory Best Practices

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Is the container empty? A->B E Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->E Yes G Collect in a labeled, sealed hazardous waste container. B->G No C No D Yes F Deface label and dispose of empty container according to institutional guidelines. E->F H Store in a designated Satellite Accumulation Area with secondary containment. G->H I Contact Environmental Health & Safety (EHS) for waste pickup. H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling O-geranylconiferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling O-geranylconiferyl alcohol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Operational Plan: Safe Handling Workflow

A systematic approach is crucial when working with this compound. The following workflow outlines the key stages from preparation to disposal, emphasizing safety at each step.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed with caution handling Chemical Handling & Experimentation (in a designated, ventilated area) ppe->handling spill Spill & Emergency Response handling->spill In case of a spill decontamination Decontamination of Work Surfaces & Equipment handling->decontamination Post-experiment storage Secure Storage handling->storage For unused chemical spill->decontamination waste_collection Waste Segregation & Collection decontamination->waste_collection disposal Hazardous Waste Disposal waste_collection->disposal

Figure 1. Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its structural similarity to other aromatic alcohols and ethers necessitates a cautious approach. The following PPE is mandatory to minimize exposure.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
Skin Protection Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or immersive contact, butyl rubber gloves should be considered. Always inspect gloves for integrity before use and change them frequently. Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for aerosol generation, a properly fitted respirator with organic vapor cartridges should be used.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Risk Assessment:

  • Before handling, review the Safety Data Sheet (SDS) for this compound.[1]

  • Ensure a chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower, eyewash station, and fire extinguisher.

  • Have a spill kit readily accessible.

2. Chemical Handling:

  • Work within the sash of a certified chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Avoid the formation of dust and aerosols.[1]

  • Prevent fire caused by electrostatic discharge.[1]

3. Decontamination:

  • Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

This compound is classified as hazardous to the aquatic environment and must be disposed of as hazardous chemical waste.[1]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

2. Disposal Procedure:

  • DO NOT pour this compound or any of its waste down the drain or dispose of it in regular trash.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area if the spill is large or if you are unsure how to handle it.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-geranylconiferyl alcohol
Reactant of Route 2
Reactant of Route 2
O-geranylconiferyl alcohol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.